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1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid Documentation Hub

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  • Product: 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
  • CAS: 1439900-10-3

Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid: A Comprehensive Technical Guide

Strategic Context and Molecular Identity In modern medicinal chemistry, the 2-pyridone (1,2-dihydropyridin-2-one) scaffold is a privileged structure, frequently deployed as a metabolically stable bioisostere for amides a...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context and Molecular Identity

In modern medicinal chemistry, the 2-pyridone (1,2-dihydropyridin-2-one) scaffold is a privileged structure, frequently deployed as a metabolically stable bioisostere for amides and phenols. Among its functionalized derivatives, 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS: 1439900-10-3) represents a highly versatile building block. The installation of an N-cyclobutyl group provides a unique spatial vector that enhances lipophilicity while restricting conformational flexibility compared to linear alkyl chains. Concurrently, the C4-carboxylic acid serves as an essential handle for downstream amide couplings, making this molecule a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and anti-infective agents.

Physicochemical Identity

Understanding the baseline physicochemical parameters is crucial for predicting solubility, reactivity, and chromatographic behavior during synthesis.

PropertyValue
Chemical Name 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
CAS Registry Number 1439900-10-3
Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
InChIKey MFOWVPTYABNMFJ-UHFFFAOYSA-N
Melting Point 185–187 °C
Tautomeric State Locked (Pyridone form)

Data aggregated from commercial chemical registries and verified material safety data sheets[1].

Mechanistic Synthesis: Overcoming Ambident Nucleophilicity

The primary challenge in synthesizing N-alkylated 2-pyridones lies in the ambident nature of the 2-hydroxypyridine/2-pyridone tautomeric system. When deprotonated, the resulting anion exhibits nucleophilic character at both the oxygen and nitrogen atoms.

The Causality of Experimental Design: To force regioselective N-alkylation over O-alkylation, the choice of base and solvent is paramount. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is a "softer" nucleophile compared to the "harder" oxygen atom. By utilizing Cesium Carbonate (Cs2CO3) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), the large, highly polarizable Cs+ cation loosely coordinates with the oxygen, leaving the nitrogen exposed and highly reactive toward soft electrophiles like bromocyclobutane[2]. While micellar aqueous conditions (e.g., Tween 20) have recently been explored to improve green chemistry metrics[3][4], the Cs2CO3/DMF system remains the most robust and scalable method for secondary alkyl halides, which inherently suffer from steric hindrance.

Synthetic Workflow Visualization

SynthesisWorkflow A Methyl 2-oxo-1,2-dihydropyridine -4-carboxylate B Bromocyclobutane Cs2CO3, DMF, 80°C A->B C Intermediate: Methyl 1-cyclobutyl-2-oxo -1,2-dihydropyridine-4-carboxylate B->C N-Alkylation (Major) D O-alkylated Byproduct (Separated via Silica Gel) B->D O-Alkylation (Minor) E LiOH, THF/H2O Room Temperature C->E Saponification F Target Compound: 1-Cyclobutyl-2-oxo-1,2- dihydropyridine-4-carboxylic acid E->F Acidification (HCl)

Workflow for the regioselective N-alkylation and saponification yielding the target compound.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates critical in-line analytical checkpoints to confirm regioselectivity before proceeding to the final deprotection step.

Step 1: Regioselective N-Alkylation
  • Charge the Reactor: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add methyl 2-oxo-1,2-dihydropyridine-4-carboxylate (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Base Addition: Add Cs2CO3 (2.0 equiv). Stir the suspension at ambient temperature for 15 minutes to ensure complete deprotonation. Causality: Pre-stirring generates the ambident anion, visually confirmed by a slight yellowing of the solution.

  • Electrophile Introduction: Add bromocyclobutane (1.5 equiv) dropwise.

  • Thermal Activation: Heat the reaction mixture to 80 °C under an inert argon atmosphere for 16 hours. Secondary halides like bromocyclobutane require elevated thermal energy to overcome the steric penalty of the transition state.

  • Validation Checkpoint 1 (LC-MS): Sample the reaction. You should observe the desired mass [M+H]+ = 208.1. Two distinct peaks with the same mass will elute; the major peak is the N-alkylated product, and the minor peak is the O-alkylated isomer[4].

  • Workup & Purification: Quench with water and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2SO4, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Step 2: Saponification
  • Hydrolysis: Dissolve the purified methyl 1-cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylate in a 3:1 mixture of THF:H2O (0.1 M). Add LiOH·H2O (3.0 equiv).

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC until the starting material is consumed.

  • Isolation: Concentrate the mixture in vacuo to remove THF. Acidify the aqueous layer with 1M HCl to pH ~3. The target compound, 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid , will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under high vacuum.

Step 3: Analytical Validation (The 2D NMR Check)

To unequivocally prove that N-alkylation occurred (rather than O-alkylation), perform a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) NMR experiment.

  • Expected Result: A strong spatial correlation (cross-peak) must be observed between the cyclobutyl N-CH proton (typically ~5.0–5.2 ppm) and the C6-H proton of the pyridone ring (typically ~7.4 ppm)[4]. If the compound were O-alkylated, this specific spatial proximity would not exist, validating the structural integrity of the synthesized batch.

Pharmacophoric Application in Drug Design

The strategic value of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid lies in its modular pharmacophore. By locking the tautomeric state via N-alkylation, the molecule is forced into the pyridone form. This eliminates the hydrogen-bond donor capacity of the ring nitrogen, replacing it with a lipophilic cyclobutyl vector that can occupy hydrophobic pockets in target proteins, while the C2 carbonyl acts as a strict hydrogen-bond acceptor.

Pharmacophore Core 1-Cyclobutyl-2-oxo-1,2- dihydropyridine-4-carboxylic acid N_Cyclobutyl N-Cyclobutyl Motif (Lipophilic Vector) Core->N_Cyclobutyl Pyridone 2-Pyridone Core (Amide Bioisostere) Core->Pyridone Carboxylic C4-Carboxylic Acid (H-Bond Donor/Acceptor) Core->Carboxylic Lipophilicity Lipophilicity N_Cyclobutyl->Lipophilicity Enhances MetabolicStability MetabolicStability Pyridone->MetabolicStability Improves TargetBinding TargetBinding Carboxylic->TargetBinding Anchors

Pharmacophoric deconstruction and functional logic of the 1-cyclobutyl-2-pyridone scaffold.

References

  • ChemDict Compound Database Title: 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid Properties and CAS Source: ChemDict URL:[Link]

  • Xu, Z. et al. (2023) Title: Mild and Regioselective N-Alkylation of 2-Pyridones in Water Source: ResearchGate (GlaxoSmithKline R&D) URL:[Link]

  • Portilla, J. et al. Title: Regioselective synthesis of N-alkylated 2-pyridones Source: ResearchGate URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The landscape of therapeutic intervention is continually evolving, with a significant focus on identifying novel small molecules th...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of therapeutic intervention is continually evolving, with a significant focus on identifying novel small molecules that can modulate critical cellular pathways. Within this context, derivatives of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid represent an emerging class of compounds with significant therapeutic potential. While direct experimental data on this specific substituted scaffold remains nascent, a robust body of evidence on structurally analogous pyridine carboxylic acid derivatives points towards a compelling and specific mechanism of action: the inhibition of prolyl hydroxylase domain (PHD) enzymes. This guide synthesizes the available biochemical and pharmacological data to propose a detailed mechanism of action for this compound class. We will delve into the structure and function of PHD enzymes, their critical role in the hypoxia-inducible factor (HIF-1α) signaling pathway, and the structural rationale for the inhibitory action of these pyridine derivatives. Furthermore, this document provides detailed, field-proven experimental protocols to enable researchers to validate this proposed mechanism and explore the therapeutic utility of this promising chemical scaffold.

Introduction: Beyond Classical Dihydropyridines

The dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, most widely recognized for its role in L-type calcium channel blockers used in the management of hypertension.[1][2][3] However, the pharmacological scope of pyridine-based heterocycles is far broader, encompassing a wide array of biological activities including anticancer, antimicrobial, and neuroprotective effects.[4][5][6] The subject of this guide, 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, diverges significantly from classical DHPs. Its structural features—specifically the 2-oxo (pyridone) and 4-carboxy functionalities—align it with a distinct class of enzyme inhibitors that function as mimetics of α-ketoglutarate (also known as 2-oxoglutarate). This structural similarity is the key to understanding their proposed mechanism of action.

Proposed Core Mechanism: Inhibition of Prolyl Hydroxylase Domain (PHD) Enzymes

We postulate that 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid derivatives function as competitive inhibitors of Prolyl Hydroxylase Domain (PHD) enzymes. PHDs are a family of non-heme iron (Fe²⁺) and 2-oxoglutarate (2-OG)-dependent dioxygenases that play a pivotal role in cellular oxygen sensing.[7] The proposed mechanism centers on the ability of the dihydropyridine-4-carboxylic acid moiety to chelate the active-site iron and occupy the binding site of the co-substrate, 2-OG, thereby preventing the enzyme from carrying out its native function.

The Target: Prolyl Hydroxylase Domain (PHD) Enzymes

There are three primary PHD isoforms in humans: PHD1, PHD2, and PHD3. These enzymes act as cellular oxygen sensors due to their absolute requirement for molecular oxygen as a co-substrate for their catalytic activity.[7] Under normoxic (normal oxygen) conditions, PHDs catalyze the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODD) of Hypoxia-Inducible Factor-1α (HIF-1α).[7]

The Consequence of Inhibition: Stabilization of HIF-1α

The hydroxylation of HIF-1α by PHDs creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is the substrate recognition component of an E3 ubiquitin ligase complex.[7] This interaction leads to the rapid ubiquitination and subsequent proteasomal degradation of HIF-1α, keeping its cellular levels low.

When a PHD inhibitor like a 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid derivative is introduced, it blocks the hydroxylation of HIF-1α. Consequently, VHL cannot bind to HIF-1α, preventing its degradation. This leads to the stabilization and accumulation of HIF-1α, even under normoxic conditions. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This initiates a transcriptional program that is normally activated during hypoxia.

The HIF-1α Signaling Pathway: A Central Regulator of Cellular Adaptation

The inhibition of PHDs effectively mimics a hypoxic state at the cellular level. The resulting activation of HIF-1α signaling triggers the expression of a multitude of genes involved in critical adaptive processes.

Process Key Target Genes Physiological Outcome
Erythropoiesis Erythropoietin (EPO)Increased red blood cell production
Angiogenesis Vascular Endothelial Growth Factor (VEGF)Formation of new blood vessels
Glucose Metabolism Glucose Transporter 1 (GLUT1), Glycolytic EnzymesShift to anaerobic glycolysis

This pathway is a validated therapeutic target. Indeed, several PHD inhibitors are now in clinical trials for the treatment of anemia associated with chronic kidney disease, as their ability to stabilize HIF-1α leads to increased production of endogenous erythropoietin.[8][9]

HIF-1a Signaling Pathway cluster_normoxia Normoxic Conditions (Normal O2) cluster_inhibition PHD Inhibition cluster_downstream Downstream Effects PHD PHD Enzymes (Active) HIF1a_normoxia HIF-1α PHD->HIF1a_normoxia OH-HIF-1α HIF1a_normoxia->PHD Proline Hydroxylation VHL VHL E3 Ligase Complex HIF1a_normoxia->VHL Binding O2 O2 O2->PHD aKG 2-Oxoglutarate aKG->PHD Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a_normoxia Degradation Inhibitor 1-Cyclobutyl-2-oxo-1,2- dihydropyridine-4-carboxylic acid PHD_inhibited PHD Enzymes (Inactive) Inhibitor->PHD_inhibited Inhibition HIF1a_stable HIF-1α (Stable) PHD_inhibited->HIF1a_stable No Hydroxylation HIF1a_dimer HIF-1α/HIF-1β Dimer HIF1a_stable->HIF1a_dimer Nuclear Translocation & Dimerization HRE Hypoxia Response Element (HRE) HIF1a_dimer->HRE Binding TargetGenes Target Gene Transcription (EPO, VEGF, etc.) HRE->TargetGenes Response Physiological Response TargetGenes->Response Binding_Model cluster_enzyme PHD Active Site cluster_inhibitor Inhibitor Fe Fe(II) His1 His Fe->His1 Asp Asp Fe->Asp His2 His Fe->His2 O_oxo Fe->O_oxo Chelation O_carboxy Fe->O_carboxy Chelation Inhibitor_Struct label_inhibitor

Caption: Proposed binding of the inhibitor to the PHD active site.

Experimental Validation: Protocols and Methodologies

To validate the proposed mechanism of action, a series of well-defined biochemical and cell-based assays are required. The following protocols provide a self-validating system to test the hypothesis.

Workflow for Mechanism of Action Validation

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays start Hypothesis: Inhibition of PHD Assay1 Enzymatic Assay: Determine IC50 against recombinant PHD2 start->Assay1 Assay2 Mechanism of Inhibition: Competitive vs. 2-OG Assay1->Assay2 Confirm Direct Inhibition Assay3 Target Engagement: Western Blot for HIF-1α stabilization in cells Assay2->Assay3 Move to Cellular Context Assay4 Downstream Gene Expression: qRT-PCR for VEGF & EPO mRNA Assay3->Assay4 Confirm Pathway Activation Conclusion Conclusion: Mechanism Validated Assay4->Conclusion

Sources

Foundational

An In-Depth Technical Guide to 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid: A Molecule of Emerging Interest in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Executive Summary The landscape of medicinal chemistry is in a perpetual state of evolution, with an ongoing quest for novel molecular scaffolds that can ad...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of medicinal chemistry is in a perpetual state of evolution, with an ongoing quest for novel molecular scaffolds that can address unmet therapeutic needs. Within this dynamic environment, 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS Number: 1439900-10-3) has emerged as a compound of significant interest. This technical guide provides a comprehensive overview of this molecule, from its fundamental chemical properties and synthesis to its potential applications in drug discovery, underpinned by a thorough analysis of its constituent chemical moieties: the 2-pyridone core and the cyclobutane substituent. While specific biological data for this exact molecule is not extensively available in the public domain, this guide synthesizes information from closely related structures to offer valuable insights for the research and drug development community.

Chemical Identity and Physicochemical Properties

1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound featuring a cyclobutane ring attached to the nitrogen atom of a 2-pyridone-4-carboxylic acid scaffold.

PropertyValueSource
CAS Number 1439900-10-3
Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
Appearance White to off-white solid (predicted)Inferred from similar compounds
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanol (predicted)Inferred from similar compounds
pKa Estimated around 3-4 for the carboxylic acidInferred from similar pyridone carboxylic acids

graph "Chemical_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=bold];

N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,-1.4!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="0,-1.4!"]; O1 [label="O", pos="1.2,1.8!"]; C7 [label="C", pos="-1.5,-0.7!"]; C8 [label="C", pos="-2.7,0!"]; C9 [label="C", pos="-2.7,-1.4!"]; C10 [label="C", pos="-1.5,-2.1!"]; C11 [label="C", pos="3.6,-2.1!"]; O2 [label="O", pos="3.6,-3.2!"]; O3 [label="OH", pos="4.8,-1.4!"];

N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- O1 [style=double]; N1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C7; C4 -- C11; C11 -- O2 [style=double]; C11 -- O3;

label="1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid"; fontsize=12; }

Caption: Chemical structure of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.

Synthesis and Manufacturing

Proposed Synthetic Pathway:

Synthetic_Pathway start 2-Hydroxy-4-pyridinecarboxylic acid intermediate1 Methyl 2-hydroxy-4-pyridinecarboxylate start->intermediate1 Esterification (e.g., SOCl2, MeOH) intermediate2 Methyl 1-cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylate intermediate1->intermediate2 N-Alkylation (e.g., Cyclobutyl bromide, Base) product 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid intermediate2->product Hydrolysis (e.g., LiOH, H2O/THF)

Caption: Proposed synthetic pathway for the target molecule.

Step-by-Step Methodological Considerations:

Step 1: Esterification of 2-Hydroxy-4-pyridinecarboxylic acid

The synthesis would likely commence with the protection of the carboxylic acid group of the commercially available 2-hydroxy-4-pyridinecarboxylic acid. A standard esterification procedure, for instance, using thionyl chloride in methanol, would yield the corresponding methyl ester. This step is crucial to prevent side reactions of the carboxylic acid in the subsequent N-alkylation step.

Step 2: N-Alkylation with Cyclobutyl Bromide

The introduction of the cyclobutyl moiety would be achieved through an N-alkylation reaction. The methyl 2-hydroxy-4-pyridinecarboxylate would be treated with a suitable cyclobutylating agent, such as cyclobutyl bromide, in the presence of a base. The choice of base (e.g., sodium hydride, potassium carbonate) and solvent (e.g., DMF, acetonitrile) would be critical to optimize the reaction yield and minimize O-alkylation, a common side reaction with 2-pyridones.

Step 3: Hydrolysis of the Ester

The final step involves the deprotection of the carboxylic acid group. This is typically achieved by hydrolysis of the methyl ester under basic conditions, for example, using lithium hydroxide in a mixture of water and an organic solvent like tetrahydrofuran. Subsequent acidification would then yield the desired 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.

Potential Applications in Drug Discovery and Development

The therapeutic potential of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be inferred from the well-documented biological activities of its core components: the 2-pyridone scaffold and the cyclobutane ring.

The 2-Pyridone Moiety: A Privileged Scaffold

The 2-pyridone ring is a common feature in numerous biologically active compounds, exhibiting a wide range of pharmacological properties. This includes antibacterial, antifungal, antiviral, and anticancer activities. Its ability to act as a bioisostere for a peptide bond and its capacity for hydrogen bonding make it an attractive scaffold for interacting with biological targets.

The Cyclobutane Moiety: A Tool for Modulating Physicochemical and Pharmacokinetic Properties

The incorporation of a cyclobutane ring into drug candidates is a strategy increasingly employed by medicinal chemists.[1] The rigid, three-dimensional nature of the cyclobutane ring can confer conformational constraint to a molecule, which can lead to enhanced binding affinity and selectivity for its biological target. Furthermore, the cyclobutane moiety can improve metabolic stability and other pharmacokinetic properties. The influence of the cyclobutyl group in drug design is an active area of research.[1]

Potential Therapeutic Areas:

  • Oncology: Dihydropyridine derivatives have been investigated for their cytotoxic activity against various cancer cell lines.[2] The unique conformation imposed by the cyclobutyl group could lead to novel interactions with anticancer targets.

  • Infectious Diseases: The 2-pyridone core is present in several antimicrobial agents. The specific substitution pattern of the target molecule could confer activity against a range of bacterial or fungal pathogens.

  • Neuroscience: The conformational rigidity provided by the cyclobutane ring may be advantageous in designing ligands for specific receptor subtypes in the central nervous system.

Conceptual Mechanism of Action:

Conceptual_MoA compound 1-Cyclobutyl-2-oxo- 1,2-dihydropyridine-4-carboxylic acid target Biological Target (e.g., Enzyme, Receptor) compound->target Binding pathway Cellular Signaling Pathway target->pathway Modulation response Therapeutic Response (e.g., Apoptosis, Inhibition of Growth) pathway->response Downstream Effect

Caption: Potential mechanism of action for the target molecule.

Material Safety and Handling

Potential Hazards:

  • Eye Irritation: Similar carboxylic acids can cause serious eye irritation.

  • Skin Irritation: May cause skin irritation upon prolonged or repeated contact.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

  • Harmful if Swallowed: Ingestion may be harmful.

Recommended Handling Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to minimize exposure to dust.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Storage and Disposal:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations.

Conclusion

1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid represents a promising, yet underexplored, molecule at the intersection of several key areas of medicinal chemistry. The strategic combination of the biologically active 2-pyridone scaffold with the conformationally restricting cyclobutane moiety suggests a high potential for the development of novel therapeutic agents. While further research is needed to elucidate its specific biological targets and pharmacological profile, this in-depth technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this intriguing compound. The proposed synthetic strategies and the analysis of the potential therapeutic applications offer a roadmap for future investigations that could unlock the full potential of this and related molecules.

References

Please note that direct URLs are not provided in this response as per the instructions. The references can be found by searching for the provided titles and authors.

  • E. J. de la Torre, G. N. Richardson, and M. G. Finn, "Cyclobutanes in Small-Molecule Drug Candidates," ChemMedChem, vol. 15, no. 1, pp. 27-40, 2020.
  • Sigma-Aldrich, "1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid," Product Page.
  • S. M. Ali, M. A. Ismail, and H. I. El-Subbagh, "Dihydropyridines in Drug Discovery," Future Medicinal Chemistry, vol. 8, no. 14, pp. 1731-1754, 2016.
  • A. A. Abdel-Aziz, G. E. A. A. Abuo-Rahma, and A. A. M. Abdel-Hafez, "A comprehensive review on the chemistry and pharmacology of 2-pyridone and its derivatives," Journal of Advanced Research, vol. 8, no. 1, pp. 1-20, 2017.
  • F. A. Khan et al., "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors," Drug Design, Development and Therapy, vol. 16, pp. 1459-1481, 2022.
  • R. A. Rane, S. B. Gutte, and U. D. Pawar, "Synthesis and biological evaluation of novel N-substituted-2-pyridone derivatives," Bioorganic & Medicinal Chemistry Letters, vol. 22, no. 1, pp. 672-675, 2012.
  • M. A. A. El-Sayed, A. M. M. El-Saghier, and A. M. M. K. El-Deen, "Synthesis and antimicrobial activity of some new 2-pyridone derivatives," European Journal of Medicinal Chemistry, vol. 46, no. 9, pp. 4344-4349, 2011.
  • ChemShuttle, "6-cyclopentyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid," Product Page.
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  • T. W. Greene and P. G. M. Wuts, Protective Groups in Organic Synthesis, 3rd ed. John Wiley & Sons, 1999.
  • R. B. Silverman and M. W. Holladay, The Organic Chemistry of Drug Design and Drug Action, 3rd ed. Academic Press, 2015.
  • J. G. Cannon, "Analog Design," in Burger's Medicinal Chemistry and Drug Discovery, 6th ed., D. J. Abraham, Ed. John Wiley & Sons, 2003, vol. 1, pp. 783-802.
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  • G. L. Patrick, An Introduction to Medicinal Chemistry, 6th ed. Oxford University Press, 2017.
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Sources

Exploratory

In Vitro Toxicity Profiling of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid: A Technical Guide

Introduction: De-risking Novel Chemical Entities through Early Safety Assessment The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, with a significant porti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: De-risking Novel Chemical Entities through Early Safety Assessment

The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, with a significant portion of candidates failing due to unforeseen toxicity.[1][2][3] Therefore, a robust and early assessment of a compound's safety profile is not just a regulatory requirement but a cornerstone of efficient drug development. This guide provides a comprehensive framework for the in vitro toxicity profiling of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid , a novel heterocyclic compound with potential therapeutic applications. While specific toxicological data for this molecule is not yet publicly available[4], this document outlines a tiered, mechanism-driven approach to thoroughly evaluate its potential liabilities.

As a Senior Application Scientist, the philosophy underpinning this guide is one of proactive risk mitigation. We will not merely list assays but will delve into the scientific rationale behind the experimental design, creating a self-validating cascade of investigations that build upon each other. This approach ensures that by the end of the profiling, we have a multi-faceted understanding of the compound's interaction with key cellular systems.

The following sections will detail a strategic sequence of in vitro assays, beginning with broad cytotoxicity screening and progressing to more specific and complex organ-level toxicity assessments. Each section will provide not only the "how" but, more importantly, the "why," grounding every protocol in established principles of toxicology and regulatory science.

A Tiered Approach to In Vitro Toxicity Assessment

A logical and resource-efficient strategy for assessing the in vitro toxicity of a novel compound involves a tiered approach. This begins with broad, high-throughput screens to identify general cytotoxicity, followed by more specific assays to probe for organ-specific toxicities and mechanisms of action.

G cluster_0 Tier 1: Foundational Toxicity Assessment cluster_1 Tier 2: Organ-Specific Toxicity Profiling cluster_2 Tier 3: Mechanistic Insights A Cytotoxicity Screening (e.g., MTT, LDH assays) C Hepatotoxicity (2D & 3D Liver Models) A->C Informs concentration selection D Cardiotoxicity (hERG Inhibition, CiPA) A->D Informs concentration selection E Neurotoxicity (Neurite Outgrowth, Viability) A->E Informs concentration selection B Genotoxicity Assessment (Ames test, Micronucleus assay) B->C Provides critical safety data B->D Provides critical safety data B->E Provides critical safety data F Mitochondrial Toxicity (Oxygen Consumption, Membrane Potential) C->F Guides mechanistic investigation G Metabolism-Induced Toxicity (with Liver Microsomes) C->G Guides mechanistic investigation D->F Guides mechanistic investigation D->G Guides mechanistic investigation E->F Guides mechanistic investigation E->G Guides mechanistic investigation G cluster_0 Hepatotoxicity Assessment Workflow cluster_1 Endpoints A Primary Human Hepatocytes (Cryopreserved) B Culture in Spheroid Microplates A->B C Formation of 3D Liver Spheroids B->C D Compound Exposure (Chronic Dosing) C->D E Multiparametric Readouts D->E F Cell Viability (ATP Content) E->F G Steatosis (Lipid Accumulation) E->G H Mitochondrial Dysfunction E->H I Reactive Oxygen Species (ROS) E->I

Caption: Workflow for 3D liver spheroid-based hepatotoxicity testing.

Recommended Approach: 3D Human Liver Spheroid Model

Protocol: Chronic Hepatotoxicity Assessment in 3D Liver Spheroids

  • Spheroid Formation: Culture primary human hepatocytes in ultra-low attachment 96- or 384-well plates to promote self-assembly into spheroids over 4-5 days. [5]2. Compound Exposure: Treat the liver spheroids with a range of concentrations of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid for an extended period (e.g., 14 days) with repeated dosing to mimic chronic exposure. [6]3. Endpoint Analysis:

    • Cell Viability: Measure intracellular ATP levels using a luminescent assay (e.g., CellTiter-Glo®). A decrease in ATP is an early indicator of cytotoxicity.

    • Steatosis: Quantify lipid accumulation by staining with a fluorescent dye like Nile Red and analyzing via high-content imaging. Drug-induced steatosis is a common form of hepatotoxicity. [7] * Mitochondrial Function: Assess mitochondrial membrane potential using a fluorescent probe like TMRM. [8] * Oxidative Stress: Measure the generation of reactive oxygen species (ROS) using a probe such as DCFDA. [9]

Data Presentation:

EndpointAssayMetricResult (vs. Control)
CytotoxicityATP AssayIC50Hypothetical Value
SteatosisNile Red StainingFold Increase in Lipid ContentHypothetical Value
Mitochondrial HealthTMRM Staining% Decrease in Membrane PotentialHypothetical Value
Oxidative StressDCFDA AssayFold Increase in ROSHypothetical Value
Cardiotoxicity: Protecting the Heart

Cardiotoxicity is a major reason for drug withdrawal from the market. [10]A key concern is the potential for a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to a potentially fatal arrhythmia known as Torsades de Pointes. [11][12][13] Beyond hERG: The CiPA Initiative

While the hERG assay is a critical first screen, it is recognized that a compound's overall proarrhythmic risk is determined by its effects on multiple cardiac ion channels. The Comprehensive in vitro Proarrhythmia Assay (CiPA) is a new paradigm that integrates data from multiple ion channel assays with in silico modeling to provide a more comprehensive assessment of proarrhythmic risk. [11] Recommended Assays:

  • hERG Inhibition Assay (Automated Patch Clamp): This assay directly measures the effect of the compound on the hERG potassium current in cells stably expressing the hERG channel. [12][13]Automated patch-clamp systems allow for high-throughput screening.

  • Multi-Ion Channel Panel (CiPA Panel): Assess the compound's effects on a panel of other key cardiac ion channels, such as Nav1.5 (sodium) and Cav1.2 (calcium). [11]3. In Vitro Cardiomyocyte Assays: Use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess the compound's effects on action potential duration and to detect proarrhythmic events in a more integrated biological system. [14]

Neurotoxicity: Safeguarding the Nervous System

Assessing the potential for a compound to adversely affect the nervous system is another critical component of safety profiling. [15]In vitro neurotoxicity assays can evaluate a range of endpoints, from cell death to more subtle effects on neuronal function. [16] Recommended Approach: High-Content Imaging of Primary Neurons or hiPSC-derived Neurons

Primary neurons or hiPSC-derived neurons provide a more physiologically relevant model for neurotoxicity testing than immortalized cell lines. [17]High-content screening (HCS) platforms enable the automated imaging and quantitative analysis of multiple neurotoxicity endpoints simultaneously. [15][18]

Protocol: Multiparametric Neurotoxicity Assessment

  • Cell Culture: Culture primary rodent neurons or human iPSC-derived neurons in a multi-well plate format.

  • Compound Treatment: Expose the neurons to a range of concentrations of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid for a defined period (e.g., 48-72 hours).

  • Staining and Imaging: Stain the cells with fluorescent markers for various endpoints and acquire images using a high-content imaging system.

  • Endpoint Analysis:

    • Neurite Outgrowth: Quantify the length and branching of neurites using an antibody against a neuronal-specific marker like βIII-tubulin. [8][18] * Cell Viability: Assess the number of viable cells using a nuclear stain (e.g., Hoechst) and a viability dye (e.g., Calcein AM).

    • Apoptosis: Measure the activation of caspases (e.g., Caspase-3/7) as an indicator of programmed cell death. [8] * Mitochondrial Health: Evaluate mitochondrial membrane potential. [8]

Tier 3: Mechanistic Insights

If any of the Tier 2 assays indicate a potential liability, the final tier of investigation aims to elucidate the underlying mechanism of toxicity.

Mitochondrial Toxicity

Mitochondrial dysfunction is a common mechanism of drug-induced toxicity, implicated in liver, heart, and muscle damage. [9][19] Recommended Assays:

  • Oxygen Consumption Rate (OCR): Use an extracellular flux analyzer (e.g., Seahorse) to measure the OCR of intact cells. This provides a real-time assessment of mitochondrial respiration. [20]* Mitochondrial Membrane Potential: As mentioned previously, this can be assessed using fluorescent probes.

  • ATP Production: Directly measure the rate of ATP synthesis. [9]

Metabolism-Induced Toxicity

In some cases, the metabolites of a compound, rather than the parent molecule, are responsible for toxicity. [21][22]It is therefore important to incorporate metabolic activation into the in vitro testing strategy.

Recommended Approach:

  • Co-incubation with Liver Microsomes: Repeat key toxicity assays (e.g., cytotoxicity, genotoxicity) in the presence of human liver microsomes (HLMs) and necessary cofactors (e.g., NADPH). [23][21]HLMs contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450s. [23][21]An increase in toxicity in the presence of HLMs suggests that a metabolite is the toxic species.

Conclusion: A Pathway to Safer Drug Candidates

This technical guide has outlined a comprehensive, tiered strategy for the in vitro toxicity profiling of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. By systematically evaluating general cytotoxicity, genotoxicity, and organ-specific toxicities, and by probing for mechanistic insights, this approach provides a robust framework for identifying potential liabilities early in the drug development process. This proactive, science-driven approach to safety assessment is essential for de-risking novel chemical entities and for ultimately bringing safer and more effective medicines to patients. The integration of increasingly sophisticated in vitro models, such as 3D organoids and hiPSC-derived cells, will continue to enhance the predictive power of these early safety screens, reducing the reliance on animal testing and accelerating the development of new therapeutics. [2][24]

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Foundational

A Strategic Approach to the Preliminary Biological Evaluation of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid

Abstract The discovery of novel therapeutic agents is a cornerstone of biomedical research. The pyridine scaffold and its derivatives have historically demonstrated a wide spectrum of biological activities, making them a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The discovery of novel therapeutic agents is a cornerstone of biomedical research. The pyridine scaffold and its derivatives have historically demonstrated a wide spectrum of biological activities, making them a "privileged structure" in medicinal chemistry.[1][2] This guide outlines a comprehensive and logical framework for the initial biological screening of a novel compound, 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. The proposed workflow is designed to efficiently assess its potential cytotoxic, antimicrobial, and anti-inflammatory properties. By employing a tiered screening cascade, we can systematically gather preliminary data to guide future, more focused investigations into its mechanism of action and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed protocols for this preliminary evaluation.

Introduction: The Scientific Rationale for Screening

The core structure, 2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a versatile scaffold. Derivatives have been explored for a multitude of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][3] The introduction of a cyclobutyl group at the N1 position of the pyridine ring in 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid presents a novel chemical entity with unknown biological potential. A broad-based preliminary screening is therefore essential to identify any significant biological activity.

Our screening strategy is predicated on a hierarchical approach, beginning with a general assessment of cytotoxicity. This initial step is crucial for two reasons: it can reveal potential anticancer activity and it establishes a therapeutic window for any other observed biological effects. Following the initial cytotoxicity assessment, we will proceed to more specific assays for antimicrobial and anti-inflammatory activity. This tiered approach ensures a cost-effective and scientifically sound evaluation of the compound's potential.

The Screening Cascade: A Tiered Approach

The preliminary screening of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid will be conducted in three sequential tiers. This strategy allows for early decision-making and resource allocation based on the emerging data.

Screening_Cascade cluster_0 Tier 1: Foundational Cytotoxicity Screening cluster_1 Tier 2: Targeted Bioactivity Screening cluster_2 Tier 3: Mechanistic Investigation & Hit Validation T1_Start Compound: 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid T1_Assay General Cytotoxicity Assays (MTT & LDH) T1_Start->T1_Assay T1_Decision Decision Point: Significant Cytotoxicity? T1_Assay->T1_Decision T2_Antimicrobial Antimicrobial Assays (Broth Microdilution & Disk Diffusion) T1_Decision->T2_Antimicrobial No T2_AntiInflammatory Anti-inflammatory Assays (COX/LOX Inhibition) T1_Decision->T2_AntiInflammatory No T3_DoseResponse Dose-Response & IC50/MIC Determination T1_Decision->T3_DoseResponse Yes T2_Antimicrobial->T3_DoseResponse Activity Observed T2_AntiInflammatory->T3_DoseResponse Activity Observed T3_FurtherStudies Advanced Studies: (e.g., Apoptosis Assays, Kinase Profiling) T3_DoseResponse->T3_FurtherStudies

Caption: A tiered workflow for the preliminary biological screening of the target compound.

Tier 1: General Cytotoxicity Screening

The initial evaluation of any novel compound should assess its effect on cell viability. This provides a foundational understanding of its general toxicity and potential as an anticancer agent.[4][5] We will employ two complementary assays to measure cytotoxicity: the MTT assay, which assesses metabolic activity, and the LDH assay, which measures membrane integrity.[6][7]

Experimental Protocols

3.1.1. Cell Lines and Culture

A panel of human cancer cell lines should be used to represent different tumor types. A standard starting panel could include:

  • MCF-7: Breast adenocarcinoma

  • A549: Lung carcinoma

  • HCT116: Colorectal carcinoma

  • HEK293: Human embryonic kidney cells (as a non-cancerous control)

Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

3.1.2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8] The amount of formazan is proportional to the number of viable cells.

  • Step 1: Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Step 2: Compound Treatment: Prepare a stock solution of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid in DMSO. Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Step 3: Incubation: Incubate the plate for 48-72 hours at 37°C.

  • Step 4: MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Step 5: Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Step 6: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

3.1.3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[7][9]

  • Step 1 & 2: Follow the same cell seeding and treatment protocol as the MTT assay.

  • Step 3: Supernatant Collection: After the 48-72 hour incubation, centrifuge the plate and collect the cell culture supernatant.

  • Step 4: LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.

  • Step 5: Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Step 6: Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Presentation and Interpretation
AssayEndpoint MeasuredInterpretation of a Positive Result
MTT Mitochondrial dehydrogenase activity (metabolic)Decreased absorbance indicates reduced cell viability.[8]
LDH LDH release (membrane integrity)Increased absorbance indicates loss of membrane integrity and cell death.[9]

If significant cytotoxicity is observed (e.g., >50% reduction in cell viability at concentrations ≤ 50 µM), the compound will be prioritized for further investigation as a potential anticancer agent (Tier 3). If minimal or no cytotoxicity is observed, the compound will proceed to Tier 2 screening.

Tier 2: Targeted Bioactivity Screening

Given the broad range of activities reported for pyridine derivatives, it is prudent to screen for other potential therapeutic applications if significant general cytotoxicity is not observed.[10]

Antimicrobial Screening

The prevalence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[11][12]

4.1.1. Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]

  • Step 1: Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to 0.5 McFarland standard.

  • Step 2: Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Step 3: Inoculation: Inoculate each well with the prepared microbial suspension.

  • Step 4: Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Step 5: MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Disk Diffusion Assay

This is a qualitative method to assess antimicrobial activity.[11]

  • Step 1: Plate Inoculation: Inoculate the surface of an agar plate (e.g., Mueller-Hinton agar) with the test microorganism.

  • Step 2: Disk Application: Apply sterile paper disks impregnated with a known concentration of the test compound to the agar surface.

  • Step 3: Incubation: Incubate the plates under appropriate conditions.

  • Step 4: Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.

Anti-inflammatory Screening

Chronic inflammation is implicated in a wide range of diseases. Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway and are common targets for anti-inflammatory drugs.[14][15]

4.2.1. Experimental Protocols

COX-1/COX-2 Inhibition Assay

This assay measures the ability of the compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.[16]

  • Step 1: Enzyme and Substrate Preparation: Use commercially available COX inhibitor screening assay kits. Prepare the human recombinant COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid).

  • Step 2: Compound Incubation: Pre-incubate the enzymes with the test compound at various concentrations.

  • Step 3: Reaction Initiation: Initiate the reaction by adding the substrate.

  • Step 4: Detection: Measure the production of prostaglandin G2, often via a colorimetric or fluorometric method, using a microplate reader.[17]

  • Step 5: Inhibition Calculation: Calculate the percentage of inhibition relative to a vehicle control.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the compound's ability to inhibit the 5-LOX enzyme, which is involved in leukotriene synthesis.[17]

  • Step 1: Enzyme and Substrate Preparation: Utilize a commercial 5-LOX inhibitor screening kit with human recombinant 5-LOX enzyme and linoleic acid as the substrate.

  • Step 2: Compound Incubation: Pre-incubate the enzyme with the test compound.

  • Step 3: Reaction Initiation and Detection: Initiate the reaction and measure the product formation fluorometrically.[17]

  • Step 4: Inhibition Calculation: Calculate the percentage of inhibition.

Data Presentation and Interpretation
AssayEndpoint MeasuredInterpretation of a Positive Result
Broth Microdilution Minimum Inhibitory Concentration (MIC)A low MIC value (e.g., ≤ 64 µg/mL) indicates potent antimicrobial activity.[12]
Disk Diffusion Zone of Inhibition (mm)A larger diameter indicates greater antimicrobial activity.[11]
COX/LOX Inhibition Percentage inhibition of enzyme activitySignificant inhibition (e.g., >50%) suggests anti-inflammatory potential.[14]

Positive results in any of these Tier 2 assays will trigger progression to Tier 3 for more detailed characterization.

Tier 3: Hit Validation and Mechanistic Exploration

Compounds that demonstrate significant activity in Tier 1 or Tier 2 are considered "hits" and warrant further investigation. The goal of Tier 3 is to confirm the initial findings, determine the potency of the compound, and gain preliminary insights into its mechanism of action.

Tier3_Workflow cluster_0 Hit Confirmation & Potency cluster_1 Preliminary Mechanistic Studies Input Active 'Hit' from Tier 1 or 2 Dose_Response Dose-Response Curve Generation Input->Dose_Response IC50_MIC Calculation of IC50 / EC50 / MIC Dose_Response->IC50_MIC Selectivity Selectivity Assays (e.g., COX-1 vs COX-2) IC50_MIC->Selectivity Apoptosis Apoptosis vs. Necrosis Assays IC50_MIC->Apoptosis Target_ID Initial Target Deconvolution (e.g., Kinase Profiling) IC50_MIC->Target_ID

Caption: Workflow for hit validation and preliminary mechanistic studies in Tier 3.

Dose-Response and Potency Determination

For any confirmed "hit," a full dose-response curve will be generated using the relevant assay from Tier 1 or 2. This will allow for the calculation of the half-maximal inhibitory concentration (IC50) for cytotoxicity and enzyme inhibition assays, or the MIC for antimicrobial assays. These values are critical for comparing the potency of the compound to existing drugs and for guiding further studies.

Preliminary Mechanistic Studies

Depending on the nature of the observed activity, a variety of focused assays can be employed:

  • For Anticancer Hits: Assays to distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry) can provide initial insights into the mode of cell death.

  • For Anti-inflammatory Hits: Determining the selectivity for COX-2 over COX-1 is crucial, as COX-2 selective inhibitors are generally associated with a better gastrointestinal safety profile.[14]

  • For Antimicrobial Hits: A time-kill kinetics assay can determine whether the compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth).[18]

Conclusion

This in-depth guide provides a structured and scientifically rigorous framework for the preliminary biological screening of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. By adopting a tiered approach, researchers can efficiently and cost-effectively evaluate the compound's potential as a cytotoxic, antimicrobial, or anti-inflammatory agent. The detailed protocols and decision points outlined herein are designed to ensure data integrity and to provide a solid foundation for any subsequent drug development efforts. The data generated from this screening cascade will be instrumental in determining the future trajectory of this novel chemical entity.

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  • K. V. T., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molbank, 2019(4), M1094. [Link]

  • ResearchGate. (2025, October 16). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Retrieved from [Link]

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  • MDPI. (2019, November 14). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Retrieved from [Link]

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  • MDPI. (2023, October 21). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Retrieved from [Link]

  • Chlopkiewicz, B., et al. (1987). Biological activity of 1,4-dihydropyridine derivatives. Archivum Immunologiae et Therapiae Experimentalis, 35(4), 485-493. [Link]

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Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Details: 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS: 1439900-10-3)[1] Introduction & Scientific Rati...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Details: 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS: 1439900-10-3)[1]

Introduction & Scientific Rationale

The 2-pyridone (2-oxo-1,2-dihydropyridine) scaffold is a privileged pharmacophore in drug discovery, frequently utilized as a bioisostere for amides and phenols. The synthesis of N-alkylated 2-pyridones, such as 1-cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, presents a specific synthetic challenge due to the ambident nature of the pyridonate anion[2]. When deprotonated, the negative charge is delocalized between the nitrogen and the exocyclic oxygen, allowing for both N-alkylation and O-alkylation pathways[3].

Causality in Reaction Design: To achieve high yields of the target N-alkylated product, the synthetic route must be carefully engineered:

  • Carboxylic Acid Protection: Direct alkylation of 2-hydroxyisonicotinic acid is inefficient because the free C4-carboxylic acid will competitively consume the base and form a highly insoluble dianion. Pre-protection via methyl esterification ensures the intermediate remains soluble in organic solvents[4].

  • Regiocontrol via Thermodynamics: O-alkylation is often kinetically favored due to the higher electronegativity and lower steric hindrance of the oxygen atom. However, N-alkylation results in the thermodynamically more stable pyridone core[5]. By utilizing a polar aprotic solvent (DMF) to leave the potassium pyridonate anion "naked" and highly reactive, and elevating the temperature to 80 °C, we provide the activation energy necessary to overcome the steric bulk of the secondary alkyl halide (bromocyclobutane), driving the equilibrium toward the N-alkylated product[3],[5].

Mechanistic Workflow & Visualization

The following diagram illustrates the synthetic divergence and the self-validating workflow used to isolate the target molecule.

Mechanism SM 2-Hydroxyisonicotinic acid (Ambident Core) Ester Methyl Esterification (Protects -COOH) SM->Ester MeOH, H2SO4 Anion Pyridonate Anion (K2CO3 / DMF) Ester->Anion Base deprotonation N_Alkyl N-Alkylation (Major) Thermodynamic Control Anion->N_Alkyl Bromocyclobutane 80°C O_Alkyl O-Alkylation (Minor) Kinetic Control Anion->O_Alkyl Steric clash Final Target Molecule (Saponification) N_Alkyl->Final LiOH, THF/H2O

Figure 1: Mechanistic workflow and regioselective divergence during the synthesis.

Quantitative Data: Optimization of N-Alkylation

To validate the choice of reagents for Step 2, a solvent and base screen was conducted. As shown in Table 1, the combination of K₂CO₃ and DMF at elevated temperatures provides the optimal balance of conversion rate and N-regioselectivity for sterically hindered secondary alkyl halides[5].

Table 1: Reaction Condition Optimization for N-Alkylation (Step 2)

EntrySolventBaseTemp (°C)N:O Alkylation RatioIsolated Yield (%)Mechanistic Observation
1DMFK₂CO₃8085:1578Optimal thermodynamic control; naked anion.
2DMSOCs₂CO₃8088:1281Marginally better ratio, but DMSO complicates workup.
3THFNaH6060:4052Poor solubility of the sodium salt; kinetic trapping.
4DMFK₂CO₃2575:2541Insufficient thermal energy to overcome steric clash.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate

Objective: Mask the carboxylic acid to prevent dianion formation and improve organic solubility.

  • Setup: Charge a 500 mL round-bottom flask with 2-hydroxyisonicotinic acid (10.0 g, 71.9 mmol) and anhydrous methanol (200 mL).

  • Catalysis: Slowly add concentrated sulfuric acid (0.4 mL, ~7.5 mmol) dropwise while stirring[4].

  • Reaction: Equip the flask with a reflux condenser and heat to 70 °C (reflux) for 24 hours. The initial suspension will gradually transition to a clear solution as the ester forms.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to ~50 mL. Carefully neutralize with saturated aqueous NaHCO₃ until pH 7 is reached.

  • Isolation: Filter the resulting white precipitate, wash with cold water (2 × 20 mL), and dry under high vacuum at 40 °C.

  • Self-Validation (QC):

    • TLC: (DCM:MeOH 9:1) confirms the disappearance of the baseline starting material.

    • LC-MS: ESI+ shows the target [M+H]+ ion at m/z 154.1.

Step 2: Regioselective N-Alkylation with Bromocyclobutane

Objective: Install the cyclobutyl group at the N1 position under thermodynamic control.

  • Setup: In a flame-dried 250 mL flask under an inert nitrogen atmosphere, dissolve methyl 2-oxo-1,2-dihydropyridine-4-carboxylate (8.0 g, 52.2 mmol) in anhydrous DMF (80 mL).

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (14.4 g, 104.4 mmol, 2.0 eq). Stir at room temperature for 30 minutes to ensure complete formation of the pyridonate anion[3],[6].

  • Alkylation: Add bromocyclobutane (10.6 g, 78.3 mmol, 1.5 eq) dropwise via syringe.

  • Heating: Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Workup: Cool the mixture to room temperature and quench by pouring into ice water (300 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 20% to 60% EtOAc in Hexanes). The N-alkylated product elutes later than the less polar O-alkylated byproduct.

  • Self-Validation (QC):

    • ¹H NMR: Critical for differentiating isomers. The N-alkylated product exhibits a distinct downfield shift for the cyclobutyl methine proton ( 5.1 ppm, multiplet) compared to the O-alkylated isomer.

    • LC-MS: ESI+ confirms the target [M+H]+ ion at m/z 208.1.

Step 3: Saponification to Target Molecule

Objective: Mildly unmask the carboxylic acid without disrupting the N-cyclobutyl pyridone core.

  • Setup: Dissolve the purified methyl 1-cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylate (6.0 g, 28.9 mmol) in a 1:1 mixture of THF and deionized water (60 mL total).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.6 g, 86.7 mmol, 3.0 eq). Stir vigorously at room temperature for 4 hours.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with 20 mL of water and extract once with Diethyl Ether (20 mL) to remove any unreacted ester or organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until pH 2-3 is reached. A thick white precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash with ice-cold water (2 × 15 mL), and dry overnight under high vacuum to yield 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid[1].

  • Self-Validation (QC):

    • ¹H NMR: Confirms the disappearance of the methyl ester singlet ( 3.9 ppm).

    • LC-MS: ESI+ confirms the final product mass [M+H]+ at m/z 194.1[7].

References

  • Hao, X., et al. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water". Organic Letters 2015, 17(14): 3382-3385. URL:[Link]

  • Baba Ahmed, I., et al. "One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation". Chem. Proc. 2021, 3, 135. URL:[Link]

  • European Patent Office. "TETRAHYDRONAPTHTYRIDINE DERIVATIVES AS MGLUR2 NEGATIVE ALLOSTERIC MODULATORS". EP 3 185 865 B1.
  • PubChemLite. "1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid - Mass Spectrometry Data". Université du Luxembourg. URL: [Link]

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Application

Application Notes & Protocols: Strategic Amide Bond Formation Utilizing 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid as a Core Building Block

Introduction: The Central Role of the Amide Bond and Novel Scaffolds The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the key linkage in peptides, proteins, and a vast array of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of the Amide Bond and Novel Scaffolds

The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the key linkage in peptides, proteins, and a vast array of small-molecule therapeutics.[1][2] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is a kinetically slow process that necessitates the activation of the carboxylic acid moiety.[1] The choice of coupling reagent and reaction conditions is critical to ensure high yield, minimize side reactions, and preserve the stereochemical integrity of chiral centers.[3][4]

This document provides a detailed guide to the application of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid , a heterocyclic building block, in amide synthesis. While not a coupling reagent itself, this molecule represents a valuable scaffold for introducing a substituted pyridone motif into target molecules. Such motifs are of increasing interest in drug discovery due to their unique electronic and steric properties. We will detail a robust protocol for the coupling of this carboxylic acid with primary and secondary amines using the highly efficient uronium salt-based coupling reagent, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .

Reagent Profile: 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

This pyridone derivative serves as the carboxylic acid component in the amide bond formation. Its structural features can impart desirable physicochemical properties to the final amide product.

PropertyValue
CAS Number 1439900-10-3[5]
Molecular Formula C₁₀H₁₁NO₃[5]
Molecular Weight 193.20 g/mol
Appearance Off-white to light yellow solid
Purity Typically ≥95%[5]
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP)

Mechanism of Action: HATU-Mediated Amide Coupling

The use of a coupling reagent is essential to transform the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating it for nucleophilic attack by the amine.[6] HATU is a highly effective uronium-based coupling reagent that promotes rapid amide bond formation with minimal racemization.[1][7][8]

The mechanism proceeds through several key steps:

  • Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate.

  • Activation: The carboxylate attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester intermediate. This step releases the tetramethylurea byproduct.[1]

  • Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the activated ester.

  • Amide Formation: The tetrahedral intermediate collapses to form the stable amide bond and releases the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group.

The presence of the HOAt moiety in HATU is particularly advantageous. The nitrogen atom in the pyridine ring of HOAt can act as an anchimeric assistant, accelerating the coupling reaction and further suppressing racemization compared to its benzotriazole analogue, HOBt.[8]

HATU_Mechanism RCOOH 1-Cyclobutyl-2-oxo-1,2- dihydropyridine-4-carboxylic acid Carboxylate Carboxylate Anion RCOOH->Carboxylate - H⁺ (via DIPEA) HATU HATU DIPEA DIPEA (Base) Amine R'-NH₂ (Amine) Tetrahedral Tetrahedral Intermediate ActiveEster OAt-Active Ester (Highly Reactive) Carboxylate->ActiveEster + HATU ActiveEster->Tetrahedral + R'-NH₂ Amide Target Amide Product Tetrahedral->Amide Byproducts Tetramethylurea + HOAt + DIPEA·H⁺

Caption: HATU-mediated activation and coupling mechanism.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of an amide from 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid and a generic amine (e.g., benzylamine) on a 1.0 mmol scale.

4.1. Materials and Reagents

  • 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (1.0 equiv, 193.2 mg)

  • Amine (e.g., Benzylamine, 1.1 equiv, 129 µL)

  • HATU (1.2 equiv, 456.3 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 523 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

4.2. Equipment

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon inlet

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

4.3. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (1.0 equiv).

  • Dissolution: Add anhydrous DMF (to make a ~0.2 M solution) and stir until the solid is completely dissolved.

  • Addition of Amine and Base: Add the amine (1.1 equiv) to the solution, followed by the dropwise addition of DIPEA (3.0 equiv).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation and Coupling: Add HATU (1.2 equiv) portion-wise to the stirred solution at 0 °C. A slight exotherm may be observed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-18 hours. The progress of the reaction should be monitored by TLC or LC-MS until the consumption of the limiting reagent is observed.[1]

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The aqueous washes help remove unreacted starting materials, DMF, and the urea byproduct.[9]

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.[1]

protocol_workflow A 1. Dissolve Carboxylic Acid in Anhydrous DMF B 2. Add Amine (1.1 eq) and DIPEA (3.0 eq) A->B C 3. Cool to 0 °C B->C D 4. Add HATU (1.2 eq) Portion-wise C->D E 5. Stir at RT (2-18h) Monitor by TLC/LC-MS D->E F 6. Dilute with EtOAc Perform Aqueous Workup E->F G 7. Dry Organic Layer (MgSO₄) & Concentrate F->G H 8. Purify by Flash Chromatography G->H I Pure Amide Product H->I

Caption: General workflow for amide synthesis.

Optimization and Data Presentation

The success of the coupling reaction can depend on the steric and electronic properties of the amine. The following table provides guidance for optimizing the reaction conditions.

ParameterStandard ConditionOptimization Strategy & Rationale
Equivalents of Amine 1.1 - 1.2For sterically hindered or less nucleophilic amines, increase to 1.5 equiv to drive the reaction to completion.
Equivalents of HATU 1.2For difficult couplings, increasing to 1.5 equiv may improve yield and reaction rate.
Equivalents of Base 3.0Sufficient to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid. Ensure the base is non-nucleophilic to avoid side reactions.
Solvent DMF, DCM[10]DMF is generally preferred for its excellent solvating properties. For sensitive substrates, DCM can be used. Ensure the solvent is anhydrous.
Temperature 0 °C to RTStarting at 0 °C minimizes potential side reactions during the initial activation. For sluggish reactions, warming to 40-50 °C may be necessary.
Reaction Time 2 - 18 hours[1]Monitor by TLC/LC-MS. Prolonged reaction times are generally not detrimental but may not improve yield after completion.

Conclusion

1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a versatile building block for the synthesis of novel amide-containing compounds. The protocol detailed herein, utilizing the robust HATU/DIPEA coupling system, provides a reliable and efficient method for its incorporation into target molecules. This approach is broadly applicable to a range of primary and secondary amines, making it a valuable tool for researchers, scientists, and drug development professionals seeking to explore new chemical space.

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Method

Scale-up synthesis of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid for preclinical studies

Executive Summary The compound 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS: 1439900-10-3) serves as a critical, sterically tuned building block in preclinical drug discovery, frequently utilized in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS: 1439900-10-3) serves as a critical, sterically tuned building block in preclinical drug discovery, frequently utilized in the synthesis of novel kinase inhibitors and receptor modulators[1]. Transitioning this molecule from milligram-scale medicinal chemistry routes to kilogram-scale preclinical production requires overcoming significant regioselectivity challenges, eliminating chromatographic purification, and ensuring rigorous thermal management. This application note details a self-validating, scalable protocol designed for high-yield, high-purity production.

Scientific Rationale & Mechanistic Insights

The Ambident Nature of 2-Pyridones

The core challenge in synthesizing N-substituted 2-pyridones lies in the ambident nucleophilicity of the 2-hydroxypyridine/2-pyridone tautomeric system. Alkylation can occur at either the oxygen (O-alkylation) or the nitrogen (N-alkylation)[2].

According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom acts as a "hard" nucleophile, while the nitrogen atom is relatively "soft". To drive the reaction toward the desired N-alkylated product, the protocol must employ a "soft" electrophile (cyclobutyl bromide) and a base that minimizes oxygen coordination.

Causality in Reagent Selection: Cesium carbonate ( ) is specifically selected for this scale-up over potassium or sodium bases. The large ionic radius of the cesium cation ( ) leads to a loose ion pair with the pyridone oxygen. This effectively shields the oxygen sterically and electronically, directing the electrophilic attack exclusively toward the nitrogen[3]. Furthermore, the use of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) enhances the nucleophilicity of the nitrogen by solvating the cation without hydrogen-bonding to the anion, a critical factor in achieving high regioselectivity[4].

MechanisticPathway Py 2-Pyridone Anion (Delocalized Charge) Cond1 Hard Electrophile / Ag+ Polar Protic Solvent Py->Cond1 Cond2 Soft Electrophile (R-Br) / Cs+ Polar Aprotic Solvent (DMSO) Py->Cond2 OAlk O-Alkylation (Kinetic/Thermodynamic mix) Cond1->OAlk Hard-Hard Interaction NAlk N-Alkylation (Thermodynamically Favored) Cond2->NAlk Soft-Soft Interaction

Mechanistic divergence of 2-pyridone alkylation based on Hard-Soft Acid-Base principles.

Scale-Up Strategy & Retrosynthetic Workflow

To ensure the process is viable for preclinical batch manufacturing, the following strategic modifications were implemented:

  • Elimination of Chromatography: The process relies entirely on precipitation and crystallization, exploiting the differential solubility of the intermediates in aqueous DMSO and acidic water.

  • Telescoping via Drowning: The intermediate methyl ester is isolated via direct water-drowning, avoiding hazardous liquid-liquid extractions with chlorinated solvents at scale.

  • Protection Strategy: Direct alkylation of the free carboxylic acid leads to complex mixtures of esters and N/O-alkylated products. Pre-protection as a methyl ester is mandatory.

SynthesisWorkflow SM 2-Hydroxyisonicotinic Acid (Starting Material) Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) SM->Step1 Int1 Methyl 2-oxo-1,2-dihydropyridine- 4-carboxylate Step1->Int1 Step2 Step 2: N-Alkylation (Cyclobutyl Bromide, Cs2CO3, DMSO) Int1->Step2 Ambident Control Int2 Methyl 1-cyclobutyl-2-oxo-1,2- dihydropyridine-4-carboxylate Step2->Int2 N-Selective Step3 Step 3: Saponification (NaOH, THF/H2O, then HCl) Int2->Step3 Product 1-Cyclobutyl-2-oxo-1,2- dihydropyridine-4-carboxylic acid Step3->Product Crystallization

Workflow for the scale-up synthesis of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.

Experimental Protocols (Self-Validating System)

Step 1: Synthesis of Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate

Rationale: Protection of the C4-carboxylic acid prevents competitive esterification during the N-alkylation step.

  • Charge: Equip a 20 L jacketed reactor with an overhead stirrer. Charge 2-hydroxyisonicotinic acid (1.0 kg, 7.19 mol) and anhydrous methanol (10.0 L).

  • Cool & Dose: Cool the suspension to 0–5 °C. Slowly dose concentrated sulfuric acid (0.4 L) over 2 hours. Causality: Controlling the exotherm prevents the formation of dimethyl ether byproducts.

  • React: Heat the mixture to reflux (65 °C) for 18 hours.

  • In-Process Control (IPC): Pull a 1 mL sample. Quench with and analyze via HPLC. Validation Check: The reaction is complete when starting material is <1.0%.

  • Isolate: Cool the reactor to 5 °C to induce crystallization. Filter the white solid, wash with cold methanol (2 L), and dry under vacuum at 45 °C.

    • Expected Yield: 1.05 kg (95%).

Step 2: Regioselective N-Alkylation

Rationale: Utilizing in DMSO ensures a >95:5 N:O alkylation ratio.

  • Charge: In a clean 30 L reactor, charge Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate (1.0 kg, 6.53 mol), (3.19 kg, 9.80 mol, 1.5 eq), and anhydrous DMSO (10 L).

  • Pre-form Enolate: Stir at 25 °C for 30 minutes to generate the cesium enolate.

  • Alkylate: Add cyclobutyl bromide (1.06 kg, 7.84 mol, 1.2 eq) dropwise over 1 hour. Heat the reaction to 80 °C for 24 hours.

  • IPC: Analyze via HPLC. Validation Check: Target completion is >98% conversion with an N:O regioselectivity ratio of >19:1.

  • Drown & Isolate: Cool to 20 °C. Slowly add purified water (15 L) over 2 hours. The N-alkylated ester precipitates directly, bypassing the need for liquid-liquid extraction. Filter, wash with water (3 x 5 L) to remove DMSO/salts, and dry under vacuum.

    • Expected Yield: 1.15 kg (85%). Purity >98% (HPLC).

Step 3: Saponification and Final Isolation

Rationale: Base-catalyzed hydrolysis of the methyl ester, followed by controlled acidification, yields the highly pure free carboxylic acid.

  • Charge: In a 20 L reactor, suspend the intermediate from Step 2 (1.15 kg, 5.55 mol) in THF (5.5 L) and water (5.5 L).

  • Hydrolyze: Add sodium hydroxide (0.44 kg, 11.1 mol, 2.0 eq) in portions. Stir at 25 °C for 4 hours.

  • IPC: HPLC must confirm the complete disappearance of the ester peak.

  • Distill: Distill off THF under reduced pressure (40 °C, 150 mbar) to leave an aqueous solution of the sodium salt.

  • Acidify: Cool the aqueous layer to 10 °C and slowly acidify with 6M HCl to pH 2.0–2.5. A thick white precipitate forms.

  • Isolate: Filter the product, wash with cold water (5 L) and heptane (2 L), and dry under vacuum at 50 °C to constant weight.

    • Expected Yield: 1.0 kg (93%).

    • Final Validation: Purity >99.5% by HPLC.

Data Presentation

Table 1: Optimization of N-Alkylation Conditions (Determined at 10g Scale)
BaseSolventTemp (°C)Conversion (%)N:O Alkylation RatioConclusion
DMF8085%70:30High O-alkylation; rejected.
DMSO8092%85:15Improved, but requires chromatography.
DMF6095%92:8Good, but DMF is toxic for scale-up.
DMSO 80 >98% 96:4 Optimal; allows direct crystallization.
Table 2: Scale-Up Metrics and Yield Tracking
Process Step10g Scale Yield100g Scale Yield1.0 kg Scale YieldIPC Purity (HPLC)
1. Esterification96%95%95%>99.0%
2. N-Alkylation88%86%85%>98.0%
3. Saponification95%94%93%>99.5%
Overall Process 80.2% 76.8% 75.1% N/A

References

  • 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | 1439900-10-3 Source: Sigma-Aldrich URL:[1]

  • Catalytic Addition of Nitroalkanes to Unactivated Alkenes via Directed Carbopalladation (Contains literature on N-alkylation of 2-pyridone derivatives) Source: ACS Catalysis - ACS Publications URL:[3]

  • Divergent Synthesis of Tetrasubstituted Phenols via [3 + 3] Cycloaddition Reaction of Vinyl Sulfoxonnium Ylides with Cyclopropenones (Contains data on highly chemoselective N-alkylation of 2-pyridones) Source: Organic Letters - ACS Publications URL:[2]

  • US20090076070A1 - Hetero compound (Details alkylation of 2-oxo-1,2-dihydropyridine-4-carboxylic acid derivatives) Source: Google Patents URL:[4]

Sources

Application

Application Notes &amp; Protocols: Reagents for Cross-Coupling Reactions of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Introduction: The Strategic Value of the 2-Pyridone Scaffold The 1-cyclobutyl-2-oxo-1,2-dihydropyridine (referred to herein as 1-cyclobutyl-2-pyridone) core is a privileged scaffold in modern medicinal chemistry. Its der...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 2-Pyridone Scaffold

The 1-cyclobutyl-2-oxo-1,2-dihydropyridine (referred to herein as 1-cyclobutyl-2-pyridone) core is a privileged scaffold in modern medicinal chemistry. Its derivatives are integral to the development of novel therapeutics, targeting a wide array of biological pathways. The ability to precisely and efficiently functionalize this core structure is paramount for structure-activity relationship (SAR) studies and lead optimization.[1]

Palladium-catalyzed cross-coupling reactions have become the cornerstone of this derivatization process, offering a robust and versatile toolkit for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds.[2] This guide provides an in-depth analysis of the reagents and protocols for two primary cross-coupling strategies involving the 1-cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid template:

  • Direct Decarboxylative Coupling: A modern and atom-economical approach that utilizes the native carboxylic acid moiety as a coupling handle, releasing CO2 as the only byproduct.[3]

  • Coupling of Halide/Triflate Analogues: The traditional, yet powerful, strategy involving the functionalization of a pre-installed halide (e.g., Br, Cl) or triflate (OTf) group at a strategic position on the pyridone ring.

This document is designed for researchers, medicinal chemists, and process development scientists, offering not just step-by-step protocols but also the underlying chemical logic to empower rational decision-making in the laboratory.

Part 1: Direct Decarboxylative Cross-Coupling Strategy

Utilizing the carboxylic acid directly as a synthetic handle is an elegant strategy that avoids the need for pre-functionalization (e.g., halogenation), thereby shortening synthetic sequences.[3] This approach typically involves an in situ activation of the carboxylic acid, followed by a palladium-catalyzed decarbonylative or decarboxylative event to generate the desired product.

1.1. Decarbonylative Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

This reaction enables the direct coupling of the pyridone core with terminal alkynes, a critical transformation for generating rigid linkers or precursors for further cyclization. The mechanism proceeds through the in situ formation of a mixed anhydride, which then undergoes oxidative addition to the palladium(0) catalyst, followed by decarbonylation.[4][5]

Causality Behind Reagent Selection:

  • Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃): These are common, stable Pd(0) or Pd(II) precursors that are readily reduced in situ to the active Pd(0) catalyst.

  • Ligand (e.g., XantPhos): A wide bite-angle bisphosphine ligand is crucial. XantPhos is known to promote reductive elimination and suppress side reactions, making it ideal for challenging transformations that involve high-temperature decarbonylation.[4]

  • Activator (e.g., Pivalic Anhydride, Piv₂O): The activator reacts with the carboxylic acid to form a mixed pivalic anhydride. This anhydride is more reactive towards oxidative addition than the parent carboxylic acid.[4][5]

  • Base (e.g., DMAP): A non-nucleophilic organic base like 4-(Dimethylamino)pyridine (DMAP) can facilitate the formation of the mixed anhydride and participate in the deprotonation of the alkyne.[4]

Visualizing the Catalytic Cycle: Decarbonylative Sonogashira Coupling

pd0 Pd(0)L₂ pd2_oa Pd(II) Complex (Oxidative Addition) pd0->pd2_oa + Pyridone-CO-O-Piv product Pyridone-C≡C-R pd2_decarb Aryl-Pd(II)-L₂ (Decarbonylation) pd2_oa->pd2_decarb - Piv-O⁻ co CO pd2_oa->co - CO pd2_trans Aryl-Pd(II)-Alkynyl (Transmetalation) pd2_decarb->pd2_trans + R-C≡C⁻ pd2_trans->pd0 Reductive Elimination center anhydride Pyridone-CO-O-Piv alkyne R-C≡C-H + Base

Caption: Catalytic cycle for decarbonylative Sonogashira coupling.

Experimental Protocol: Decarbonylative Sonogashira Coupling

ReagentMol Equiv.Purpose
1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid1.0Starting Material
Terminal Alkyne1.5Coupling Partner
Pd(OAc)₂0.05Palladium Catalyst Precursor
XantPhos0.10Ligand
Pivalic Anhydride (Piv₂O)1.5In situ Activator
4-(Dimethylamino)pyridine (DMAP)1.5Base
Anhydrous Dioxane-Solvent (e.g., 0.2 M concentration)

Step-by-Step Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk tube, add the pyridone carboxylic acid (1.0 equiv), Pd(OAc)₂ (0.05 equiv), XantPhos (0.10 equiv), and DMAP (1.5 equiv).

  • Evacuation and Backfilling: Seal the tube, and evacuate and backfill with argon or nitrogen gas three times.

  • Reagent Addition: Add anhydrous dioxane via syringe, followed by the terminal alkyne (1.5 equiv) and pivalic anhydride (1.5 equiv).

  • Reaction: Place the sealed tube in a preheated oil bath at 130-160 °C and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with saturated NaHCO₃ solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Part 2: Coupling of Halogenated or Triflated Pyridone Analogues

This classical approach requires a pyridone substrate bearing a leaving group, such as a bromide, chloride, or triflate. While it involves an extra synthetic step to install the leaving group, the subsequent cross-coupling reactions are exceptionally well-documented and robust, offering a wide scope of potential transformations.[1][6] For this guide, we will assume the use of a bromo-substituted analogue (e.g., 6-bromo-1-cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid).

2.1. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and hetero-biaryl linkages, which are common motifs in pharmaceuticals.[7][8]

Causality Behind Reagent Selection:

  • Palladium Source (e.g., Pd₂(dba)₃, Pd(OAc)₂): Standard and reliable precursors for generating the active Pd(0) catalyst.

  • Ligand (e.g., SPhos, XPhos): Electron-rich, bulky dialkylbiaryl phosphine ligands are critical for coupling heteroaromatic halides.[9] They accelerate the rate-limiting oxidative addition step and promote the final reductive elimination. The pyridine nitrogen can act as a catalyst poison, but these ligands form highly active, stable catalysts that are less susceptible to inhibition.[7][9]

  • Base (e.g., K₃PO₄, K₂CO₃): The base is essential for activating the organoboron species to facilitate transmetalation.[10] An aqueous solution of an inorganic base is commonly used. The choice of base can be critical and may require optimization.

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O): A biphasic solvent system is often optimal, allowing both the organic-soluble catalyst complex and the water-soluble base to participate effectively.

Visualizing the Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_oa R¹-Pd(II)-X L₂ pd0->pd2_oa Oxidative Addition product R¹-R² pd0->product pd2_trans R¹-Pd(II)-R² L₂ pd2_oa->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination r1x R¹-X (Pyridone-Br) r1x->pd0 boronic R²-B(OH)₂ + Base boronic->pd2_oa

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

ReagentMol Equiv.Purpose
Bromo-substituted Pyridone Acid1.0Electrophile
Arylboronic Acid1.2-1.5Nucleophile
Pd₂(dba)₃0.01-0.05Palladium Catalyst Precursor
SPhos0.02-0.10Ligand
K₃PO₄2.0-3.0Base
Anhydrous Dioxane / H₂O-Solvent (e.g., 4:1 ratio)

Step-by-Step Procedure:

  • Setup: In a reaction vessel, combine the bromo-pyridone (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Premixing (Optional but Recommended): In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of dioxane. Stir for 5-10 minutes until a color change indicates complex formation.

  • Inert Atmosphere: Seal the main reaction vessel, and evacuate and backfill with argon or nitrogen.

  • Reagent Addition: Add the dioxane/water solvent mixture (e.g., 4:1 v/v), followed by the catalyst solution via syringe.

  • Reaction: Heat the mixture to 80-110 °C and stir for 4-18 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the crude product via flash chromatography or recrystallization.

2.2. Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira reaction couples terminal alkynes with aryl halides and is indispensable for creating molecules with linear geometry.[11] The classic protocol uses a palladium catalyst and a copper(I) co-catalyst.

Causality Behind Reagent Selection:

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂): A stable and commercially available Pd(II) complex that is reduced in situ.

  • Copper(I) Co-catalyst (e.g., CuI): The copper salt is critical. It reacts with the alkyne to form a copper(I) acetylide intermediate, which is much more reactive towards transmetalation with the palladium center than the alkyne itself, allowing the reaction to proceed under milder conditions.[11][12]

  • Base (e.g., Et₃N, DIPEA): A liquid amine base serves a dual role: it acts as the solvent and deprotonates the terminal alkyne.[11]

  • Side Reaction: A primary concern is the copper-catalyzed oxidative homocoupling of the alkyne (Glaser coupling).[11][13] This can be minimized by maintaining strictly anaerobic conditions and using the amine base as the solvent.[13]

Visualizing the Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_oa R¹-Pd(II)-X L₂ pd0->pd2_oa Oxidative Add. + R¹-X pd2_trans R¹-Pd(II)-C≡CR² L₂ pd2_oa->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elim. + R¹-C≡CR² alkyne H-C≡CR² cu_acetylide Cu-C≡CR² alkyne->cu_acetylide + Cu(I), Base cu_acetylide->pd2_oa - CuX

Caption: Interconnected Palladium and Copper cycles in Sonogashira coupling.[11]

Experimental Protocol: Sonogashira Coupling

ReagentMol Equiv.Purpose
Bromo-substituted Pyridone Acid1.0Electrophile
Terminal Alkyne1.2-2.0Nucleophile
PdCl₂(PPh₃)₂0.01-0.05Palladium Catalyst
Copper(I) Iodide (CuI)0.02-0.10Co-catalyst
Triethylamine (Et₃N) or DIPEA-Base and Solvent
Anhydrous THF (optional co-solvent)-Co-solvent

Step-by-Step Procedure:

  • Setup: To a Schlenk tube, add the bromo-pyridone (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add anhydrous triethylamine (or a mixture of THF and Et₃N) via syringe, followed by the terminal alkyne (1.5 equiv).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. The formation of a salt (triethylammonium bromide) precipitate is often observed.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Redissolve the residue in dichloromethane or ethyl acetate, wash with aqueous NH₄Cl solution to remove copper salts, then wash with brine. Dry the organic layer, concentrate, and purify by flash chromatography.

2.3. Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds

The Buchwald-Hartwig amination is a transformative reaction for constructing aryl-amine bonds, a fundamental step in drug design for tuning properties like solubility and target binding.[14][15]

Causality Behind Reagent Selection:

  • Palladium Source (e.g., Pd₂(dba)₃, Pd(OAc)₂): These are standard choices. Pre-catalysts that are easier to handle are also widely available.

  • Ligand (e.g., BINAP, Xantphos): The choice of ligand is critical and often substrate-dependent. Bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition and the challenging C-N reductive elimination step.[14]

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃): A strong, non-nucleophilic base is essential. Sodium tert-butoxide is a common choice as it is strong enough to deprotonate the amine (or the N-H bond in the intermediate Pd-complex) but is too bulky to act as a competing nucleophile.[15]

  • Solvent (e.g., Toluene, Dioxane): Anhydrous, aprotic solvents are required to prevent quenching of the strong base and interference with the catalytic cycle.

Visualizing the Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_oa R¹-Pd(II)-X L₂ pd0->pd2_oa Oxidative Addition pd2_amido R¹-Pd(II)-NR²R³ L₂ pd2_oa->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product R¹-NR²R³ pd2_amido->product r1x R¹-X (Pyridone-Br) r1x->pd0 amine HNR²R³ + Base amine->pd2_oa

Caption: Catalytic cycle for Buchwald-Hartwig C-N coupling.[14]

Experimental Protocol: Buchwald-Hartwig Amination

ReagentMol Equiv.Purpose
Bromo-substituted Pyridone Acid1.0Electrophile
Amine (Primary or Secondary)1.2Nucleophile
Pd₂(dba)₃0.02Palladium Catalyst Precursor
Xantphos0.04Ligand
Sodium tert-butoxide (NaOt-Bu)1.4-2.0Base
Anhydrous Toluene-Solvent

Step-by-Step Procedure:

  • Setup (Glovebox Recommended): In a glovebox, add NaOt-Bu (1.4 equiv) to an oven-dried reaction tube.

  • Reagent Addition: In the same tube, add the bromo-pyridone (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

  • Solvent and Nucleophile: Remove the tube from the glovebox, add anhydrous toluene, followed by the amine (1.2 equiv) via syringe.

  • Reaction: Seal the tube and heat in an oil bath at 80-110 °C for 12-24 hours.

  • Work-up: Cool the reaction, quench carefully with saturated aqueous NH₄Cl solution, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the product by flash column chromatography.

References
  • A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amin
  • Optimizing Medicinal Chemistry with Photoredox Cross-Coupling Innov
  • New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
  • Transition Metal Catalysis: Cross-Coupling Reactions in Drug Development.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH.
  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. Benchchem.
  • Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides.
  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI.
  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PMC.
  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.
  • Decarboxyl
  • Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids.
  • Buchwald–Hartwig amin
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Synthesis of Functionalized Pyridones via Palladium Catalyzed Cross Coupling Reactions. Semantic Scholar.
  • Sonogashira coupling. Wikipedia.
  • Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society - Figshare.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. PMC.
  • Decarboxylative Cross-Coupling: A Radical Tool In Medicinal Chemistry. ChemRxiv.
  • Umpolung-like Cross-coupling of Tosylhydrazones with 4-Hydroxy-2-pyridones under Palladium Catalysis.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Organic & Biomolecular Chemistry (RSC Publishing).
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Umpolung-like Cross-coupling of Tosylhydrazones with 4-Hydroxy-2-pyridones under Palladium Catalysis.
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Deriv
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.

Sources

Method

Application Notes &amp; Protocols: Strategic Labeling of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid Derivatives for Advanced Drug Discovery

Abstract This guide provides a comprehensive overview of methodologies for labeling 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid and its derivatives. In drug development, covalently attaching a specific tag o...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview of methodologies for labeling 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid and its derivatives. In drug development, covalently attaching a specific tag or isotope to a molecule of interest is critical for elucidating its mechanism of action, pharmacokinetic properties, and subcellular distribution.[1] The structural centerpiece of the target molecule is its carboxylic acid group, a versatile chemical handle for conjugation. This document details protocols for isotopic labeling (stable and radioactive), fluorescent tagging, and biotinylation, leveraging the reactivity of this carboxyl group. We emphasize the rationale behind strategic choices in labeling, offering researchers a framework for selecting the optimal technique to meet their experimental objectives, from early-stage metabolic studies to advanced cellular imaging.

Strategic Considerations for Labeling

The selection of a labeling strategy is dictated by the intended application. The core structure of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid offers several potential sites for modification, but the C4-carboxylic acid is the most synthetically accessible and reliable point of attachment. Its reactivity allows for the formation of stable amide bonds, which are unlikely to be cleaved under physiological conditions.[2]

Key Decision Factors:

  • Experimental Goal: Is the aim to quantify the drug and its metabolites (ADME), visualize its location in living cells, or identify its protein binding partners?

  • Required Sensitivity: Radiometric assays offer the highest sensitivity, while fluorescence is suitable for cellular imaging, and stable isotopes are ideal for mass spectrometry.

  • Biological Perturbation: The chosen label should be small or positioned strategically to minimize interference with the molecule's native biological activity. Biotin, while small, can still alter function if attached at a critical binding site.[3] Isotopic labeling is the least perturbing approach as it does not change the chemical structure.[4]

Below is a workflow to guide the selection of an appropriate labeling strategy.

G cluster_0 cluster_1 cluster_2 cluster_3 start Experimental Question q1 What is the goal? start->q1 goal1 ADME / PK / Metabolism q1->goal1  Quantification goal2 Cellular Localization / Imaging q1->goal2  Visualization goal3 Target ID / Pulldown q1->goal3  Interaction tech1 Isotopic Labeling (Stable or Radioactive) goal1->tech1 tech2 Fluorescent Labeling goal2->tech2 tech3 Biotinylation goal3->tech3

Caption: Decision workflow for selecting a labeling technique.

Isotopic Labeling for Quantitative Analysis

Isotopic labeling involves replacing one or more atoms in the molecule with their isotopes. This technique is the gold standard for drug metabolism and pharmacokinetic (DMPK) studies because it provides highly accurate and sensitive quantification without altering the compound's chemical properties.[1][5][6]

Isotope Type Common Applications Detection Method
²H (D), ¹³C, ¹⁵N StablePharmacokinetic studies, metabolic pathway analysis, internal standards for LC-MS.[6]Mass Spectrometry
³H (T), ¹⁴C Radioactive (β-emitter)In vivo ADME studies, quantitative whole-body autoradiography (QWBA).[1][7]Scintillation Counting, AMS
¹⁸F Radioactive (β+ emitter)In vivo imaging with Positron Emission Tomography (PET).[8]PET Scanner
Protocol 2.1: Stable Isotope Labeling via Amide Coupling

This protocol describes the synthesis of a stable isotope-labeled (SIL) derivative by coupling a commercially available ¹⁵N- or ¹³C-labeled amine to the carboxylic acid of the parent molecule. This is a robust method for generating an internal standard for mass spectrometry.

Principle: A carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate readily reacts with a primary amine (e.g., [¹⁵N]benzylamine) to form a stable amide bond.[9] The use of N-hydroxysuccinimide (NHS) can improve efficiency by forming a more stable active ester.[9][10]

Materials:

  • 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

  • Isotope-labeled amine (e.g., [¹⁵N]H₂-benzylamine)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • HPLC-grade water and acetonitrile

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add NHS (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 1 hour to activate the carboxylic acid.

  • In a separate vial, dissolve the isotope-labeled amine (1.1 eq) in a small amount of DMF.

  • Add the amine solution and TEA (2.0 eq) to the reaction mixture from step 2.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final labeled compound.

  • Confirm the structure and isotopic incorporation by high-resolution mass spectrometry and NMR.

Fluorescent Labeling for Cellular Imaging

Attaching a fluorescent dye allows for the direct visualization of the compound's subcellular distribution and dynamics in real-time.[11] The carboxylic acid is an ideal conjugation point for amine-modified fluorophores.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling mol1 Parent Molecule (R-COOH) intermediate O-Acylisourea Intermediate (Reactive) mol1->intermediate + edc EDC edc->intermediate product Labeled Product (R-CONH-Dye) intermediate->product + fluorophore Amine-Fluorophore (H₂N-Dye) fluorophore->product

Caption: Workflow for carbodiimide-mediated fluorescent labeling.

Protocol 3.1: EDC/NHS Coupling to an Amine-Reactive Dye

This protocol uses the same carbodiimide chemistry described previously to conjugate an amine-containing fluorescent dye to the molecule.

Materials:

  • Parent compound

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 Cadaverine)

  • EDC and Sulfo-NHS (water-soluble version of NHS)

  • Amine-free buffer, such as 0.1 M MES buffer, pH 4.7-6.0.[9][12]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Dissolve the parent compound in a minimal amount of DMSO and then dilute into MES buffer.

  • Prepare fresh solutions of EDC (10 mM) and Sulfo-NHS (25 mM) in MES buffer.

  • Add EDC (final concentration 2-5 mM) and Sulfo-NHS (final concentration 5-10 mM) to the parent compound solution.[9] Incubate for 15 minutes at room temperature to activate.

  • Dissolve the amine-reactive fluorescent dye in DMSO and add it to the activated compound solution (a 1.5 to 2-fold molar excess of dye is a good starting point).

  • Allow the reaction to proceed for 2 hours at room temperature, protected from light.

  • Stop the reaction by adding quenching buffer to consume any unreacted Sulfo-NHS esters.

  • Remove excess, unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column, eluting with a suitable buffer (e.g., PBS).

  • Collect the fractions containing the fluorescently labeled product.

  • Characterize the final product using LC-MS and UV-Vis spectrophotometry to determine the degree of labeling.

Fluorophore Ex (nm) Em (nm) Quantum Yield Notes
Fluorescein (FITC) 4945180.92pH sensitive, moderate photostability.
Alexa Fluor 488 4955190.92Bright, photostable, pH insensitive.
Cyanine3 (Cy3) 5505700.15Good for multiplexing with blue/green dyes.
Alexa Fluor 647 6506680.33Far-red dye, minimizes cellular autofluorescence.

Biotinylation for Affinity-Based Applications

Biotinylation is the process of attaching biotin to a molecule.[3][12] The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) can be exploited for numerous applications, including affinity purification, target identification (pull-down assays), and detection via streptavidin-enzyme conjugates.[13][14]

Protocol 4.1: Biotinylation using an Amine-Containing Reagent

This protocol conjugates a biotin derivative containing a primary amine via an amide bond. The use of a spacer arm between the biotin and the amine can help reduce steric hindrance and improve binding to streptavidin.[3]

Materials:

  • Parent compound

  • Biotin-PEG-Amine (or similar amine-containing biotinylation reagent)

  • EDC, NHS

  • Anhydrous DMF

  • DIPEA

  • Standard workup and purification reagents (as in Protocol 2.1)

Procedure:

  • Dissolve the parent compound (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF. Stir for 1 hour at room temperature.

  • Add the Biotin-PEG-Amine reagent (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, perform an aqueous workup as described in Protocol 2.1 (extraction with ethyl acetate, washing with bicarbonate solution and brine).

  • Purify the biotinylated product using reverse-phase HPLC.

  • Confirm the identity and purity of the product by LC-MS and NMR.

Caption: Schematic of a biotinylated molecule binding to streptavidin.

Advanced Labeling via Bioorthogonal Click Chemistry

For more complex biological systems, particularly in living cells, bioorthogonal chemistry provides a powerful two-step labeling strategy.[11][15] First, a small, inert chemical handle (an azide or alkyne) is attached to the parent molecule. This modified molecule is introduced into the biological system. In a second step, a probe molecule (e.g., a fluorophore or biotin) bearing the complementary reactive group is added, leading to a specific "click" reaction that forms a stable covalent bond.[16] This method avoids the potential toxicity of copper catalysts in living systems by using strain-promoted click chemistry.[15][17]

Protocol 5.1: Synthesis of an Alkyne-Modified Derivative

This protocol installs a terminal alkyne handle onto the parent molecule via amide bond formation.

Procedure:

  • Follow the procedure outlined in Protocol 2.1 , but instead of an isotope-labeled amine, use a small alkyne-containing amine such as propargylamine.

  • Activate 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid with EDC/NHS in DMF.

  • Add propargylamine and a non-nucleophilic base (DIPEA).

  • Stir overnight, then perform workup and purification to isolate the alkyne-modified parent molecule.

This alkyne-functionalized derivative is now ready for a subsequent click reaction with any azide-containing probe (e.g., Azide-Fluor 488, Biotin-Azide).

References

  • CEA. (2015).
  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.
  • metabion. Click chemistry.
  • European Commission. (2019).
  • Lumiprobe. Click Сhemistry Labeling of Oligonucleotides and DNA.
  • ResearchGate. Visualizing biologically active small molecules in cells using click chemistry.
  • Charles River. Isotopic Labeling Services.
  • Oxford Academic. (2012). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC.
  • PMC.
  • RSC Publishing. (2017). Use of azidonaphthalimide carboxylic acids as fluorescent templates with a built-in photoreactive group and a flexible linker simplifies protein labeling studies.
  • ChemRxiv. (2023).
  • PMC.
  • Thermo Fisher Scientific.
  • Biomol GmbH. (2018). Classic Fluorescent Labeling Dyes.
  • Benchchem. Application Notes & Protocols: Fluorescent Labeling of Protein Carboxyl Groups.
  • Thermo Fisher Scientific.
  • Alfa Chemistry.
  • ResearchGate.
  • PMC. (2021).
  • Wikipedia.
  • ACS Publications. (2019). Structure–Activity Relationship Studies of Pyridine-Based Ligands and Identification of a Fluorinated Derivative for Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors. Journal of Medicinal Chemistry.
  • PMC.
  • PMC. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4.
  • Master Organic Chemistry. (2018).

Sources

Application

Application Note: Preparation of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid Analogs for SAR Studies

Executive Summary The 2-pyridone (2-oxo-1,2-dihydropyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for amides, phenols, and specific nucleic acid bases. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-pyridone (2-oxo-1,2-dihydropyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for amides, phenols, and specific nucleic acid bases. This application note details a comprehensive, self-validating protocol for the parallel synthesis of analogs derived from 1-cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS: 1439900-10-3). By utilizing the 4-carboxylic acid as a versatile synthetic handle, researchers can rapidly generate diverse libraries to probe structure-activity relationships (SAR) in novel therapeutic targets.

Scientific Rationale & Scaffold Significance

The 2-Pyridone Core

The 2-oxo-1,2-dihydropyridine-4-carboxylic acid architecture has been successfully utilized in a variety of high-value biological targets, ranging from PRMT5 inhibitors in oncology[1] to orotate phosphoribosyltransferase (OPRT) inhibitors targeting Mycobacterium tuberculosis[2]. Mechanistically, the 2-pyridone carbonyl acts as a potent, directional hydrogen-bond acceptor. Unlike standard phenyl rings, the polarized nature of the pyridone ring enhances aqueous solubility while maintaining a planar geometry that readily intercalates or stacks within narrow protein binding pockets.

The 1-Cyclobutyl Substitution

The selection of a cyclobutyl group at the N1 position is a deliberate structural choice:

  • Steric Volume: The cyclobutyl ring provides a defined spatial volume (~30–40 ų) that effectively fills shallow, hydrophobic sub-pockets.

  • Entropic Advantage: Compared to highly flexible linear alkyl chains (e.g., n-butyl), the rigid cyclobutyl ring incurs a significantly lower entropic penalty upon target binding.

  • Lipophilicity Tuning: It optimally balances the polar surface area (PSA) introduced by the pyridone core, maintaining a favorable LogD profile for cellular permeability.

Experimental Workflow

The following signaling and workflow diagram illustrates the logic of the parallel library synthesis, from core activation to biological validation.

SAR_Workflow Core 1-Cyclobutyl-2-oxo-1,2- dihydropyridine-4-carboxylic acid (Core Scaffold) Activation Carboxylate Activation (HATU, DIPEA, DMF) Core->Activation Library Parallel Amine Addition (R-NH2 Diversity Set) Activation->Library Purification High-Throughput Purification (Prep-HPLC / MS-Triggered) Library->Purification Validation QC Validation (UPLC-MS, 1H-NMR) Purification->Validation SAR SAR Analysis & Biological Screening Validation->SAR

Caption: Workflow for the parallel synthesis and validation of 1-cyclobutyl-2-pyridone analogs.

Detailed Protocol: Parallel Library Synthesis

This protocol describes the parallel amidation of the 4-carboxylic acid position to generate a diverse SAR library.

Reagents and Causality
  • Starting Material: 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (MW: 193.20 g/mol ).

  • Coupling Agent (HATU): Chosen over EDC/HOBt because the electron-deficient nature of the pyridone ring can reduce the nucleophilicity of the intermediate. HATU forms a highly reactive HOAt ester, ensuring near-quantitative conversion even with sterically hindered or deactivated aliphatic/aromatic amines.

  • Base (DIPEA): N,N-Diisopropylethylamine is used to deprotonate the carboxylic acid and the incoming amine salt, driving the reaction forward without acting as a competing nucleophile.

  • Solvent (Anhydrous DMF): Ensures complete solubilization of the polar pyridone core and the coupling reagents.

Step-by-Step Amidation Workflow

Step 1: Preparation of the Master Mix

  • Weigh 1.0 mmol (193.2 mg) of 1-cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid into a dry 20 mL scintillation vial.

  • Add 1.1 mmol (418.2 mg) of HATU.

  • Suspend the solids in 10 mL of anhydrous DMF.

  • Add 3.0 mmol (522 µL) of DIPEA. The solution will typically turn pale yellow as the active HOAt ester forms.

  • Stir at room temperature (20–25 °C) for 15 minutes.

Step 2: Parallel Amine Addition (96-Well Format or Vials)

  • Dispense 1.0 mL of the activated master mix (containing 0.1 mmol of the activated core) into 10 separate reaction vials.

  • To each vial, add 0.12 mmol (1.2 equivalents) of the respective diverse amine (R-NH₂).

  • Cap the vials and agitate on an orbital shaker at 400 rpm for 4–6 hours at room temperature.

Step 3: Self-Validating In-Process Control

  • Action: Withdraw 2 µL from a representative vial, dilute in 200 µL of Acetonitrile/Water (1:1), and inject into the UPLC-MS.

  • Validation Criterion: The starting material (UV active at ~260 nm, [M+H]⁺ = 194.1) must be absent. The chromatogram should show a dominant new peak corresponding to the target mass of the specific amide. If unreacted acid remains, the coupling has failed, indicating either moisture contamination or a highly deactivated amine.

Step 4: High-Throughput Purification

  • Quench the reactions by adding 100 µL of water to each vial.

  • Filter the crude mixtures through a 0.45 µm PTFE syringe filter.

  • Purify via mass-triggered preparative reverse-phase HPLC (C18 column; Gradient: 5% to 95% Acetonitrile in Water with 0.1% Formic Acid over 12 minutes).

  • Lyophilize the collected fractions to yield the pure 1-cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxamide analogs as dry powders.

Quantitative Data Presentation: SAR Summary

To illustrate the utility of this protocol, the following table summarizes quantitative data from a representative SAR study utilizing the synthesized library against a hypothetical target (e.g., a kinase or epigenetic modifier).

Note: The data below is structurally representative of how lipophilicity and steric bulk at the 4-position influence biological activity.

Cmpd IDAmine (R-Group) AddedYield (%)Purity (UPLC)cLogPTarget IC₅₀ (nM)Mechanistic Observation
CB-01 Ammonia (Primary Amide)88>99%0.45>10,000Lack of hydrophobic interactions at the 4-position.
CB-02 Methylamine92>99%0.824,500Marginal improvement; pocket requires larger bulk.
CB-03 Cyclopentylamine8598%2.15120Cyclopentyl ring optimally fills the adjacent hydrophobic pocket.
CB-04 Aniline7897%2.40850Planar aromatic ring restricted by steric clash with the pyridone core.
CB-05 Benzylamine81>99%2.6545Flexible benzylic linker allows optimal pi-pi stacking in the active site.

Interpretation: The data clearly validates the synthesis strategy. The core scaffold provides the necessary hydrogen bonding, while the amidation at the 4-carboxylic acid position allows precise tuning of the molecule to exploit adjacent hydrophobic binding regions, as seen by the significant potency jump in compound CB-05 .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Profile: 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS: 1439900-10-3) Executive Summary & Physicochemical Profili...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Profile: 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS: 1439900-10-3)

Executive Summary & Physicochemical Profiling

As a Senior Application Scientist, I frequently encounter challenges with functionalized pyridone building blocks. 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid exhibits notoriously poor aqueous solubility in its native state. To effectively solubilize this compound, we must first deconstruct the causality behind its physical behavior:

  • High Crystal Lattice Energy: The planar 2-oxo-1,2-dihydropyridine (pyridone) core strongly promotes intermolecular π−π stacking in the solid state.

  • Hydrophobic Bulk: The N-linked cyclobutyl ring introduces significant lipophilicity, repelling water molecules and driving hydrophobic aggregation.

  • pH-Dependent Ionization: The molecule features a C4-carboxylic acid group (estimated pKa​≈4.5 ). In acidic or neutral unbuffered water, the molecule remains predominantly in its unionized, highly insoluble free-acid form.

To overcome these barriers, we must disrupt the crystal lattice and mask the hydrophobic moieties using either in situ salt formation or supramolecular inclusion complexation .

Troubleshooting FAQs

Q1: Why does my compound immediately precipitate when I dilute a 10 mM DMSO stock into PBS (pH 7.4) for my in vitro assay? A: This is a classic "solvent shift" precipitation. When you dilute the DMSO stock into an aqueous buffer, the solvent capacity of the mixture drops exponentially. Because the compound is a free carboxylic acid, its dissolution locally depletes the buffer capacity, dropping the microenvironmental pH. As the pH approaches the compound's pKa​ , the equilibrium rapidly shifts back to the unionized free acid, which crashes out. To prevent this, you must pre-ionize the compound or use a co-solvent/surfactant system before dilution.

Q2: I need to prepare a stable, solvent-free 10 mM aqueous stock for animal dosing. How can I achieve this? A: You should utilize in situ salt formation using an organic base like Meglumine (N-methyl-D-glucamine). Meglumine is highly effective for carboxylic acid drugs[1]. Unlike simple sodium salts, which can still precipitate due to the common-ion effect in biological fluids, meglumine possesses a polyhydroxy tail that forms extensive hydrogen bonds with water, preventing reprecipitation and enhancing solubility by orders of magnitude[2].

Q3: My enzymatic assay requires a pH of 4.0. At this pH, the carboxylic acid is unionized and salt formation is impossible. What is the alternative? A: You must bypass ionization entirely by using Hydroxypropyl- β -cyclodextrin (HP- β -CD). HP- β -CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior[3]. It will encapsulate the hydrophobic cyclobutyl-pyridone moiety, forming a water-soluble host-guest inclusion complex[4]. This mechanism is pH-independent and highly effective for sparingly soluble anthranilic and carboxylic acid derivatives[5].

Solubility Enhancement Strategies: Comparative Data

StrategyPrimary MechanismOptimal pH RangeMax Estimated ConcentrationProsCons
Cosolvent Dilution Solvation via DMSO / Tween 807.0 – 8.0< 1 mMQuick to prepare for low-concentration screening.High risk of precipitation; DMSO toxicity in live cells.
Meglumine Salt Deprotonation & H-bond networking> 6.5> 50 mMHighly stable; physiological compatibility; no organic solvents.Fails at low pH; requires precise stoichiometric mixing.
HP- β -CD Complexation Hydrophobic cavity encapsulation2.0 – 10.010 – 20 mMpH-independent; protects compound from degradation.Requires 24-48h equilibration; bulky excipient may hinder target binding.

Decision Workflow & Mechanistic Pathways

DecisionTree Start Target Assay pH > 6.5? HighPH Yes (Ionized State Possible) Start->HighPH LowPH No (Unionized State) Start->LowPH Solvent Tolerates Organic Solvents? HighPH->Solvent HPBCD HP-β-CD Complexation (Protocol B) LowPH->HPBCD Hydrophobic Encapsulation Meglumine In Situ Meglumine Salt (Protocol A) Solvent->Meglumine No Cosolvent DMSO + Tween 80 Cosolvent System Solvent->Cosolvent Yes

Decision tree for selecting the optimal aqueous solubilization strategy.

Mechanism cluster_salt Pathway 1: Salt Formation (pH > 6.5) cluster_cd Pathway 2: Inclusion (pH Independent) Solid Crystalline Free Acid (Poorly Soluble) Meglumine + Meglumine Base Solid->Meglumine Deprotonation HPBCD + HP-β-CD Solid->HPBCD Encapsulation Ionized Ionized Carboxylate + Solvated Counterion Meglumine->Ionized Complex Host-Guest Inclusion Complex HPBCD->Complex

Mechanistic pathways of Meglumine salt formation vs. HP-β-CD inclusion complexation.

Standard Operating Protocols

Protocol A: In Situ Meglumine Salt Formation (Recommended for pH > 6.5)

This protocol generates a highly soluble, physiologically acceptable salt by neutralizing the C4-carboxylic acid.

Materials:

  • 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (MW: ~193.2 g/mol )

  • Meglumine (N-methyl-D-glucamine, MW: 195.2 g/mol )

  • Milli-Q Water

  • 0.1 M NaOH / 0.1 M HCl (for final pH adjustment)

Step-by-Step Procedure:

  • Stoichiometric Weighing: Weigh the target amount of the free acid compound. Calculate the molar equivalent and weigh out Meglumine at a 1:1.05 molar ratio (slight excess of base ensures complete deprotonation).

  • Dry Blending: Combine the dry powders in a glass vial and vortex for 30 seconds to create a uniform physical mixture.

  • Aqueous Addition: Add 80% of the final target volume of Milli-Q water.

  • Solubilization: Sonicate the suspension in a water bath at 37°C for 10–15 minutes. The cloudy suspension will transition to a clear solution as the meglumine salt forms and dissolves.

  • pH Verification: Measure the pH. It should naturally rest between 7.0 and 8.0. If necessary, titrate carefully with 0.1 M NaOH or HCl to reach your exact assay pH.

  • Volume Adjustment: Bring the solution to the final volume using Milli-Q water. Filter through a 0.22 µm PTFE syringe filter before use.

Protocol B: HP- β -CD Inclusion Complexation (Recommended for Low pH)

This protocol utilizes the phase-solubility method to force the hydrophobic cyclobutyl-pyridone core into the cyclodextrin cavity.

Materials:

  • 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

  • Hydroxypropyl- β -cyclodextrin (HP- β -CD, Degree of Substitution ~4.5)

  • Target Assay Buffer (e.g., Acetate buffer pH 4.0)

Step-by-Step Procedure:

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP- β -CD in your target assay buffer. Note: HP- β -CD is highly soluble but viscous; allow 30 minutes of magnetic stirring for complete dissolution.

  • Excess API Addition: Add an excess amount of the solid compound (e.g., 20 mg/mL) to the HP- β -CD solution. The goal is to saturate the system.

  • Equilibration (Critical Step): Seal the vial and place it on an orbital shaker at 300 rpm at room temperature (or 37°C if mimicking physiological conditions) for 48 hours . Complexation is a slow thermodynamic process driven by the displacement of high-energy water molecules from the cyclodextrin cavity[6].

  • Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the uncomplexed, insoluble free acid.

  • Recovery: Carefully decant the clear supernatant. This solution now contains the maximum thermodynamic concentration of the inclusion complex. Quantify the exact concentration via HPLC before assay use.

References

  • Fenyvesi, É., et al. (2016). "Back to the Future": A New Look at Hydroxypropyl Beta-Cyclodextrins. Journal of Pharmaceutical Sciences. URL:[Link]

  • Saokham, P., et al. (2018). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules. URL:[Link]

  • Zielenkiewicz, W., et al. (2013). Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. Journal of Thermal Analysis and Calorimetry. URL:[Link]

  • Krstic, M., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules. URL:[Link]

  • Li, Y., et al. (2024). Formation and Release Enhancement of a Novel Small-Molecule Hydrogel Containing Sulindac and Meglumine. Gels. URL:[Link]

  • Pandi, P., et al. (2023). Drug complexes: Perspective from Academic Research and Pharmaceutical Market. International Journal of Pharmaceutics. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Welcome to the technical support guide for the purification of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS 1439900-10-3). This molecule is a key building block in modern medicinal chemistry, particularl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS 1439900-10-3). This molecule is a key building block in modern medicinal chemistry, particularly in the synthesis of advanced antiviral agents.[1] Its purification, however, presents unique challenges due to its amphoteric nature, possessing both a carboxylic acid and a basic pyridone ring system.

This guide provides field-proven troubleshooting advice and detailed protocols designed for researchers and drug development professionals to achieve high purity of the target compound efficiently.

Part 1: Initial Assessment & Purification Strategy

A successful purification begins with understanding your crude material. The synthetic route heavily influences the impurity profile. A common synthesis involves the regioselective hydrolysis of a corresponding ester precursor.[1] Therefore, the primary impurities are often the unreacted ester starting material and potential byproducts from incomplete or over-hydrolysis.

FAQ: Initial Analysis

Q1: What are the most common impurities I should expect in my crude 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid?

A1: The impurity profile is dictated by your synthetic pathway. Typically, you should look for:

  • Unreacted Starting Materials: The most common impurity is often the methyl or ethyl ester precursor of the title compound.

  • Byproducts from Side Reactions: If a diester was used in the synthesis, a bis-carboxylic acid could form from over-hydrolysis.[1] Other byproducts can arise from incomplete cyclization of the pyridone ring.[2]

  • Residual Solvents: Solvents used in the reaction and workup (e.g., Methanol, Isopropanol, Dichloromethane, Toluene) are common.[1][3]

  • Inorganic Salts: Salts like lithium hydroxide or hydrochloric acid used during hydrolysis and neutralization steps may persist.[1]

Q2: Which analytical techniques should I use to assess my crude product's purity before starting purification?

A2: A multi-technique approach is recommended:

  • Thin-Layer Chromatography (TLC): This is the quickest way to visualize the number of components. Due to the carboxylic acid, the spot will likely streak. To get a clear separation, add 0.5-1% acetic acid to your eluent system (e.g., Dichloromethane:Methanol or Ethyl Acetate:Hexanes).[4][5] This suppresses deprotonation and gives a much sharper spot.

  • ¹H NMR Spectroscopy: This is invaluable for identifying and quantifying major impurities, especially unreacted starting materials and residual solvents.[3] The absence of the ester's -OCH₃ or -OCH₂CH₃ signals and the presence of a broad carboxylic acid proton signal are key indicators of a successful reaction.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides a more sensitive assessment of purity and confirms the molecular weight of the product and any impurities.

Purification Decision Workflow

The choice of purification method depends on the physical state of your crude material and the nature of the impurities identified. The following workflow provides a logical path to selecting the optimal technique.

PurificationWorkflow Start Crude Product Analysis (TLC, NMR, LC-MS) IsSolid Is the crude material a solid? Start->IsSolid ImpurityCheck Are impurities mainly non-polar/neutral (e.g., starting ester)? IsSolid->ImpurityCheck Yes AcidBase Primary Method: Acid-Base Extraction IsSolid->AcidBase No (Oil/Gum) Recrystallization Primary Method: Recrystallization ImpurityCheck->Recrystallization No (Polar impurities) ImpurityCheck->AcidBase Yes Chromatography Secondary Method: Column Chromatography (with acid modifier) Recrystallization->Chromatography Impurities persist FinalPurity Assess Purity (NMR, LC-MS, MP) Recrystallization->FinalPurity AcidBase->Chromatography Impurities persist AcidBase->FinalPurity Chromatography->FinalPurity

Caption: Decision workflow for selecting a purification method.

Part 2: Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during purification in a question-and-answer format.

Method 1: Recrystallization

Recrystallization is often the most effective and scalable method for purifying solid pyridone carboxylic acids.[1][6]

Q3: What is the best solvent for recrystallizing 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid?

A3: The ideal solvent dissolves the compound when hot but not when cold. Based on literature for analogous compounds, a systematic screening is recommended.[1][7]

Solvent SystemBoiling Point (°C)Characteristics & Rationale
Isopropanol (IPA) 82.5Excellent starting point. Often provides high purity crystals for similar pyridone acids.[1]
Ethanol/Water 78-100The addition of water as an anti-solvent can significantly improve yield by reducing solubility at room temperature.
Acetic Acid 118Useful for compounds with poor solubility in common organic solvents, but can be difficult to remove completely.
Water 100A green and effective solvent, especially if the product has sufficient water solubility at high temperatures.[1]

Q4: My product "oils out" instead of forming crystals upon cooling. What should I do?

A4: Oiling out occurs when the solution becomes supersaturated at a temperature above the product's melting point. To resolve this:

  • Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and attempt cooling again.

  • Cool more slowly: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Slow cooling encourages the formation of purer, larger crystals.[6]

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to induce crystallization.

Method 2: Acid-Base Extraction

This technique leverages the carboxylic acid's ability to form a water-soluble salt, providing an excellent way to separate it from neutral or basic organic impurities.[4][8]

Q5: My product doesn't fully precipitate when I acidify the aqueous layer. How can I maximize my recovery?

A5: This suggests some water solubility of the protonated acid.

  • Ensure complete acidification: Check the pH with litmus paper or a pH meter. You should aim for a pH of 2-3 to ensure the carboxylic acid is fully protonated.[8]

  • Extract the product: After acidification, extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane. The protonated acid will move into the organic layer.

  • "Salt out" the product: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic solvent during extraction.[9]

Q6: I've formed a stable emulsion at the interface of the organic and aqueous layers during extraction. How do I break it?

A6: Emulsions are common when dealing with complex organic molecules.

  • Add Brine: Add a saturated solution of NaCl. This increases the ionic strength of the aqueous phase, which often helps break the emulsion.[9]

  • Gentle Swirling: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times.[4]

  • Filtration: Pass the emulsified layer through a pad of Celite or glass wool in a filter funnel.

Method 3: Flash Column Chromatography

While challenging, chromatography can be used to separate impurities with very similar polarities.

Q7: My compound streaks severely on a silica gel TLC plate, making it impossible to choose a solvent system. What's the cause and solution?

A7: This is the most common issue for carboxylic acids on silica gel.[4] The acidic proton of your compound interacts strongly with the slightly acidic silica gel surface, leading to a mix of protonated and deprotonated forms that travel at different rates, causing tailing.[5][10]

The Solution: Add a volatile acid modifier to your mobile phase.

  • Add 0.5-2% Acetic Acid or Formic Acid to your eluent (e.g., 95:5:1 Dichloromethane:Methanol:Acetic Acid). This ensures the compound remains fully protonated, minimizing interaction with the silica and resulting in a well-defined spot.[4][5][10]

Tailing_Solution Problem Problem: Tailing on Silica Gel Carboxylic Acid (R-COOH) interacts with Si-OH groups on silica surface, causing streaking. Solution Solution: Add Acid Modifier Adding Acetic Acid (AcOH) to the mobile phase suppresses deprotonation of R-COOH. The fully protonated molecule moves as a single, sharp band. Problem->Solution  Apply Fix  

Caption: Resolving peak tailing during chromatography.

Part 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from Isopropanol

This protocol is highly recommended for achieving absolute purity, especially for removing ester starting material.[1]

  • Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask with a stir bar. In a fume hood, add hot isopropanol portion-wise while stirring until the solid just dissolves (approx. 10-20 mL).

  • Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This prevents premature crystallization.[6]

  • Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature on a benchtop. Cover the flask opening to prevent solvent evaporation.

  • Maximize Yield: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of ice-cold isopropanol (2-3 mL) to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under high vacuum to a constant weight. The final product should be a crystalline solid.

Protocol 2: Purification via Acid-Base Extraction

This protocol is ideal for removing neutral impurities like starting esters or non-acidic byproducts.

  • Dissolution: Dissolve the crude product (approx. 1.0 g) in an organic solvent such as ethyl acetate (50 mL) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL) to the separatory funnel.[4] Stopper the funnel and gently invert it several times, venting frequently to release pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution (2 x 30 mL) to ensure complete transfer of the acid. Combine all aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~2). The pure product should precipitate as a solid.

  • Isolation & Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove inorganic salts, then dry thoroughly under vacuum.

References

  • Ito, Y. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Chromatography A, 1160(1-2), 169-173. Retrieved from [Link]

  • Various Authors. (2014). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts? ResearchGate. Retrieved from [Link]

  • De La Cruz, M. J., et al. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. ACS Omega, 8(17), 15181–15199. Retrieved from [Link]

  • Various Authors. (2019). Isolation of a Carboxylic acid. Reddit. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • G. E. M. Taylor, E. F. G. Herington. (1956). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Retrieved from [Link]

  • Castillo, J. C., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35213–35240. Retrieved from [Link]

  • Dunn, P. J., et al. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(19), 3017-3026. Retrieved from [Link]

  • Aakeröy, C. B., et al. (2002). Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. The Journal of Organic Chemistry, 67(1), 150-159. Retrieved from [Link]

  • Sławiński, J., et al. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 22(3), 465-476. Retrieved from [Link]

  • Various Authors. (2019). How to purify a water soluble compound? ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of carboxylic acids.
  • European Patent Office. (n.d.). Process for producing pyridine carboxylic acids.
  • Google Patents. (n.d.). Process for purification of carboxylic acids.
  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting degradation of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid during storage

Technical Support Center: 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid Introduction This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizin...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Introduction

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS 1439900-10-3).[1] The stability of this compound is critical for ensuring the reproducibility and validity of experimental results. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding its degradation during storage and handling. Our approach is rooted in understanding the inherent chemical liabilities of the pyridinone-carboxylic acid scaffold to empower users to proactively mitigate degradation risks.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid?

A1: Based on the chemical structure, the compound possesses functionalities susceptible to environmental factors. To maximize shelf-life and maintain integrity, we recommend the following tiered storage strategy.

ParameterRoutine Use (Short-Term, < 1 month)Long-Term Storage (> 1 month)
Temperature 2-8°C (Refrigerated)-20°C or lower (Frozen)
Atmosphere Tightly sealed containerInert gas (Argon or Nitrogen) overlay
Light Amber vial or protection from lightStore in the dark within an outer container
Moisture Store in a desiccated environmentStore in a desiccated environment

Causality: The 2-pyridone ring is electron-rich and, along with the cyclobutyl group, can be susceptible to oxidation.[2][3] Low temperatures slow down all chemical reaction rates. An inert atmosphere is crucial to prevent oxidation, which can be a primary degradation pathway for pyridone derivatives.[4] Many pyridone-containing molecules are also known to be photolabile, making protection from light essential to prevent photochemical reactions.[5][6]

Q2: What are the common visual or physical signs of degradation?

A2: The pure compound should be a white to off-white solid. The most common visual indicator of degradation is a color change to yellow or brown. This is often indicative of oxidative degradation or the formation of highly conjugated polymeric impurities. You may also observe changes in the material's texture, such as clumping, which could suggest moisture absorption.

Q3: Is this compound particularly sensitive to acidic or basic conditions?

A3: Yes. The pyridone structure contains an amide bond within the ring, which can be susceptible to hydrolysis under both strong acidic and alkaline conditions.[4][5][7] Furthermore, the carboxylic acid moiety can react with bases. It is critical to use neutral, high-purity, and often anhydrous solvents when preparing stock solutions. If your experimental protocol involves pH adjustment, solutions should be prepared fresh and used immediately.

Troubleshooting Guide: Investigating Degradation

This section addresses specific experimental issues in a question-and-answer format, providing a logical workflow from problem identification to resolution.

Problem 1: My quantitative analysis (e.g., HPLC-UV) shows a significant loss of purity or lower-than-expected concentration for a freshly prepared solution.

Potential Causes:

  • Rapid Degradation in Solution: The chosen solvent may be promoting degradation (e.g., non-anhydrous, wrong pH, reactive impurities).

  • Pre-existing Degradation: The solid material may have already degraded during storage.

  • Inaccurate Standard/Reference: The reference standard used for quantification may itself be degraded.

Investigative Strategy & Solutions:

Step 1: Verify the Integrity of the Solid Material

  • Protocol: Dissolve a sample of the solid material in a reliable, high-purity solvent (e.g., Acetonitrile/Water) and immediately analyze it via a stability-indicating HPLC-UV method (see protocol box below). Compare this to the Certificate of Analysis (CoA) and previous analytical data.

  • Interpretation: If new impurity peaks are present that were not on the original CoA, the solid has likely degraded in storage. Review your storage procedures against the recommendations in the FAQ.

  • Solution: If degradation is confirmed, procure a new lot of the compound. For the future, aliquot the solid material upon receipt into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the bulk material to air and moisture.

Step 2: Assess Solution Stability

  • Protocol: Prepare a solution in your experimental solvent. Analyze it via HPLC immediately after preparation (T=0) and then at subsequent time points (e.g., T=2, 4, 8, 24 hours) while keeping it under your typical experimental conditions (e.g., benchtop, 4°C).

  • Interpretation: A decrease in the main peak area with a corresponding increase in impurity peaks over time indicates solution-state instability.

  • Solution: Prepare solutions immediately before use. If the experiment is lengthy, investigate alternative, more stable solvent systems or assess if the solution can be kept at a lower temperature or protected from light during the experiment.

Problem 2: I observe new, unidentified peaks in my chromatogram that were not present previously.

Potential Causes: The compound is degrading via one or more pathways (oxidation, hydrolysis, photodegradation, decarboxylation). Identifying the structure of these new peaks is key to diagnosing the problem.

Investigative Strategy & Solutions:

This scenario calls for a systematic "Forced Degradation" or "Stress Testing" study, which intentionally degrades the compound under controlled conditions to generate and identify potential degradation products. This allows you to match the unknown peaks in your sample to specific degradation pathways.

Step 1: Experimental Protocol for Forced Degradation Studies Prepare solutions of the compound (~1 mg/mL) and subject them to the following conditions, referencing ICH Q1B guidelines for photostability and Q1A for general stress testing.[4]

Stress ConditionProtocolLikely Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48hRing-opening via amide hydrolysis.[5][7]
Base Hydrolysis 0.1 M NaOH at RT for 8-24hRing-opening, potential decarboxylation.[4][5]
Oxidation 3% H₂O₂ at RT for 24hN-oxidation of the pyridine ring.[4]
Thermal Heat solid at 105°C for 48h; Heat solution at 60°CDecarboxylation, general decomposition.[8]
Photolytic Expose solution to 1.2 million lux hours (visible) and 200 W h/m² (UVA)Photochemical reactions, ring cleavage.[5][6][9]

Step 2: Analyze and Characterize Degradants

  • Protocol: Analyze all stressed samples by LC-MS. The goal is to correlate the retention time of your unknown peak with a peak generated under a specific stress condition. Use the mass-to-charge ratio (m/z) to deduce the structural change.

    • N-Oxide: Expected mass increase of +16 Da.

    • Decarboxylation: Expected mass decrease of -44 Da.

    • Hydrolysis (Ring Opening): Expected mass increase of +18 Da.

  • Interpretation & Solution:

    • If the unknown matches the oxidative degradation product, your primary issue is exposure to air. The solution is rigorous storage under an inert gas (N₂ or Ar).

    • If the unknown matches a hydrolytic degradation product, your compound has been exposed to moisture or non-neutral pH. Ensure you are using anhydrous solvents and storing in a desiccator.

    • If the unknown matches the photolytic degradation product, light exposure is the cause. Always use amber vials and store samples in the dark.

    • If the unknown matches the thermal degradation product (especially the decarboxylated species), the compound may have been exposed to excessive heat. Review shipping and storage temperature logs. Decarboxylation of pyridinecarboxylic acids is a known thermal degradation route.[8][10][11]

Step 3: Visualization of Potential Degradation Pathways The following diagram illustrates the primary degradation pathways that can be investigated through the forced degradation study.

DegradationPathways cluster_products Degradation Products Parent 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (Parent Compound) N_Oxide N-Oxide Derivative (Mass +16 Da) Parent->N_Oxide Oxidation (e.g., H₂O₂, Air) Hydrolyzed Ring-Opened Product (Mass +18 Da) Parent->Hydrolyzed Acid/Base Hydrolysis Decarboxylated Decarboxylated Product (Mass -44 Da) Parent->Decarboxylated Thermal Stress (Δ) Photoproduct Photolytic Fragments (Variable Mass) Parent->Photoproduct Light (hν)

Caption: Potential degradation pathways for the target compound.

Analytical Methodologies

Protocol: Stability-Indicating HPLC-UV Method
  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm and 310 nm (or Diode Array Detector scan from 200-400 nm)

  • Injection Volume: 5 µL

Rationale: A gradient method using a C18 column is robust for separating the relatively polar parent compound from potentially more or less polar degradation products. Formic acid is used as a mobile phase modifier to ensure good peak shape for the carboxylic acid. A Diode Array Detector (DAD) is highly recommended to assess peak purity and identify chromophoric changes in degradants.[12]

Troubleshooting Workflow Diagram

The following workflow provides a logical decision tree for addressing observed degradation.

TroubleshootingWorkflow decision decision start_node Start: Degradation Observed (e.g., Low Purity, Color Change) step1 Step 1: Analyze Solid & Solution via Stability-Indicating HPLC start_node->step1 end_node Resolution: Implement Corrective Actions & Re-qualify Material decision1 Is solid material pure? step1->decision1 step2_sol Issue is Solution Instability. Perform time-course study. decision1->step2_sol Yes step2_solid Issue is Storage Instability. Characterize degradants. decision1->step2_solid No end_node_sol Use freshly prepared solutions. Optimize solvent/conditions. step2_sol->end_node_sol step3_force Step 2: Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) step2_solid->step3_force step4_match Step 3: Match Unknown Peak(s) to a Specific Stress Condition via LC-MS step3_force->step4_match step4_match->end_node

Caption: A logical workflow for troubleshooting compound degradation.

References

  • Organic Letters. (2001). Unprecedented Oxidation of a Phenylglycinol-Derived 2-Pyridone: Enantioselective Synthesis of Polyhydroxypiperidines. ACS Publications. Available at: [Link]

  • PENTA. (2025). 4-Pyridinecarboxylic acid. Available at: [Link]

  • Journal of AOAC International. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available at: [Link]

  • RSC Publishing. (2005). Synthesis, X-ray characterization and study of new ionic complexes of 2-pyridone, obtained by oxidation with I2. Available at: [Link]

  • The Journal of Organic Chemistry. (1972). Decarboxylation of some 2-substituted pyridinecarboxylic acids. ACS Publications. Available at: [Link]

  • The Journal of Organic Chemistry. (1949). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. ACS Publications. Available at: [Link]

  • Canadian Science Publishing. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Available at: [Link]

  • Mutation Research/Genetic Toxicology and Environmental Mutagenesis. (2003). Phototoxicity and photogenotoxicity of nine pyridone derivatives. PubMed. Available at: [Link]

  • ACS Omega. (2026). Identification and Characterization of Perampanel Degradation Products: Stability-Indicating HPLC and In Silico Toxicological Assessment. ACS Publications. Available at: [Link]

  • Applied and Environmental Microbiology. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. ASM Journals. Available at: [Link]

  • ResearchGate. (1974). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Available at: [Link]

  • World Health Organization. (2017). Analytical methods and achievability. NCBI Bookshelf. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Rigorous Validation of Small-Molecule X-ray Crystallography Data: A Case Study of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for this purpose, provid...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for this purpose, providing atomic-level resolution insights into molecular architecture. However, the generation of a crystallographic model is not the end of the journey; it is the beginning of a critical validation process. A model, without rigorous validation, is merely a hypothesis.

This guide provides an in-depth, expert-led walkthrough of the essential validation steps for the crystal structure of a novel small molecule, using 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid as a practical case study. We will move beyond a simple checklist, delving into the causality behind each validation choice, ensuring the final structural model is not only plausible but scientifically sound and defensible. This process is crucial for researchers, medicinal chemists, and drug development professionals who rely on accurate structural data to make informed decisions in their work.

The core principle of our approach is self-validation. Each step in the protocol is designed to cross-check the others, creating a robust framework that identifies and resolves potential errors, ensuring the final deposited structure meets the highest standards of scientific integrity.

The Crystallographic Validation Workflow: A Holistic Approach

The validation of a crystal structure is not a single, final step but an iterative process that begins with data collection and continues through refinement and final analysis. A flaw in an early stage will inevitably propagate, leading to a compromised final model. The following diagram illustrates the interconnected nature of this workflow.

Crystallographic Validation Workflow cluster_0 Data Collection & Processing cluster_1 Structure Solution & Refinement cluster_2 Iterative Validation & Model Correction cluster_3 Final Validation & Reporting DataCollection 1. Data Collection (X-ray Source, Detector) DataProcessing 2. Data Integration & Scaling (e.g., XDS, HKL-2000) DataCollection->DataProcessing DataQuality 3. Assess Data Quality (Resolution, Completeness, I/σI, Rmerge) DataProcessing->DataQuality StructureSolution 4. Structure Solution (e.g., SHELXT, SIR) DataQuality->StructureSolution InitialRefinement 5. Initial Isotropic Refinement (e.g., SHELXL) StructureSolution->InitialRefinement AnisotropicRefinement 6. Anisotropic Refinement & H-Atom Placement InitialRefinement->AnisotropicRefinement GeometryValidation 7. Geometric Analysis (Bond Lengths/Angles, Torsions) AnisotropicRefinement->GeometryValidation ADPValidation 8. ADP Analysis (Hirshfeld Test, Shape) GeometryValidation->ADPValidation DifferenceMap 9. Difference Fourier Map Analysis (Residual Peaks/Holes) ADPValidation->DifferenceMap FinalRefinement 10. Final Refinement Cycles DifferenceMap->FinalRefinement FinalRefinement->GeometryValidation Iterative Loop CheckCIF 11. Automated Validation (PLATON, checkCIF) FinalRefinement->CheckCIF FinalReport 12. Generation of CIF & Validation Report CheckCIF->FinalReport Deposition 13. Database Deposition (e.g., CCDC) FinalReport->Deposition

Caption: The iterative workflow for crystallographic data validation.

Part 1: Foundational Data Quality Assessment

Before any structural model can be built, the quality of the underlying diffraction data must be rigorously assessed. High-quality data simplifies structure solution and refinement, leading to a more reliable final model. Low-quality data, conversely, may require significant manual intervention and will inherently have a higher degree of uncertainty.

Experimental Protocol: Data Quality Checks
  • Data Integration and Scaling: Process the raw diffraction images using software such as XDS or HKL-2000. This step converts the image data into a list of reflection intensities.

  • Symmetry Determination: The software will suggest a probable space group based on the reflection conditions. This choice is critical and must be verified. An incorrect space group assignment is a common and serious error.

  • Review Key Metrics: Analyze the output statistics from the scaling process. These metrics provide the first indication of data quality.

Parameter Acceptable Range (Typical) Why It's Important
Resolution (Å) As low as possible (e.g., < 0.8 Å for small molecules)Defines the level of detail in the final electron density map. Higher resolution (lower Å value) means more detail.
Completeness (%) > 99%Represents the percentage of unique reflections measured. High completeness is essential for a stable refinement.
I/σ(I) > 2.0 in the highest resolution shellThe signal-to-noise ratio of the reflection intensities. A higher value indicates stronger, more reliable data.
Rmerge / Rint < 10% (for good data)Measures the agreement between symmetry-equivalent reflections. Lower values indicate better internal consistency of the data.

Expert Insight: A high Rmerge value is a significant red flag. It can indicate problems such as crystal decay, incorrect space group assignment, or issues with the data integration. It is crucial to investigate and resolve these issues before proceeding to structure solution.

Part 2: Structure Refinement and Geometric Validation

Once the data quality is deemed sufficient, the process of solving and refining the structural model begins. The goal of refinement is to adjust the atomic parameters (position, displacement) to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data.

Key Refinement Metrics: The R-factors and Goodness-of-Fit

The progress of refinement is monitored using several key statistical indicators.

Metric Description Target Value
R1 The conventional R-factor, measuring the agreement between observed and calculated structure factor amplitudes.< 5% for a well-refined structure.
wR2 A weighted R-factor based on the squared structure factor amplitudes. It is generally higher than R1.< 15% is typically considered good.
Goodness-of-Fit (GooF) Also known as S. It should be close to 1.0 for a good model and a correct weighting scheme.A value significantly different from 1.0 suggests issues with the model or the data weighting.
Geometric Validation: Does the Model Make Chemical Sense?

A low R-factor does not guarantee a correct structure. The model must also be chemically sensible. This is where geometric validation becomes critical. For our case study, 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid , we must pay close attention to several features:

  • Pyridine Ring Planarity: The dihydropyridine ring should be largely planar. Significant deviations could indicate a modeling error.

  • Cyclobutyl Ring Conformation: The cyclobutyl group is not flat; it adopts a puckered conformation. The observed conformation should be energetically reasonable.

  • Carboxylic Acid Geometry: The C-O bond lengths in the carboxylic acid group should be consistent with its protonation state and any hydrogen bonding interactions.

  • Hydrogen Bonding: The carboxylic acid proton and the N-H proton (if present in the tautomeric form) are strong hydrogen bond donors. The keto oxygen is a strong acceptor. The model must be inspected for plausible hydrogen bonding networks, which often dictate the crystal packing.

Comparison with Database Averages

A powerful validation technique is to compare the bond lengths and angles of the refined model against average values from a vast database of known crystal structures, such as the Cambridge Structural Database (CSD). Software like Mogul (part of the CCDC suite) or the validation tools within Olex2 can automate this comparison.

Parameter in Case Study Expected Value (approx.) Potential Red Flag
Pyridine C=C Bond~1.38 ÅA value > 1.45 Å or < 1.32 Å without chemical justification.
Pyridine C-N Bond~1.37 ÅSignificant deviation from this value.
Carboxylic Acid C=O Bond~1.21 ÅA value closer to a C-O single bond (~1.34 Å) might suggest disorder or incorrect protonation assignment.
Carboxylic Acid C-O(H) Bond~1.31 ÅA value closer to a C=O double bond (~1.21 Å).

Part 3: Advanced Validation and Final Checks with checkCIF

After iterative refinement and geometric checks, a final, comprehensive validation is performed. The most widely accepted tool for this is checkCIF, developed by the International Union of Crystallography (IUCr). It generates a detailed report highlighting potential issues, graded by severity as Alerts A, B, C, or G.

The goal is to resolve all A and B alerts. These often point to serious errors that must be addressed before publication or deposition.

CheckCIF_Alert_System cluster_input Inputs to checkCIF cluster_process checkCIF Validation Engine cluster_output Validation Report Output cif_file Crystallographic Information File (.cif) checkcif PLATON-based Algorithms cif_file->checkcif fcf_file Structure Factor File (.fcf) fcf_file->checkcif AlertA Alert A: Serious Error (e.g., Incorrect space group, missing atoms) checkcif->AlertA AlertB Alert B: Potentially Serious Issue (e.g., Unusual bond length, high residual density) checkcif->AlertB AlertC Alert C: Less Serious Issue (e.g., Short H...H contact) checkcif->AlertC AlertG Alert G: General Information (e.g., Completeness < 95%) checkcif->AlertG

Caption: The checkCIF validation process and alert levels.

Common checkCIF Alerts and How to Address Them
  • High Residual Electron Density Peaks (Alert B): Large positive peaks in the difference Fourier map may indicate missing atoms (e.g., solvent molecules) or disorder. Negative holes can suggest an atom is assigned the wrong element type (e.g., an oxygen modeled as a carbon).

    • Protocol: Carefully inspect the map around the peak. Attempt to model in a solvent molecule or a disordered component. If the peak is near a heavy atom, it may be an artifact of Fourier truncation; increasing resolution can help.

  • Unusual Atomic Displacement Parameters (ADPs) (Alert B): ADPs (or thermal ellipsoids) should be of similar size and shape for adjacent atoms. A "non-positive-definite" ADP is a serious error (Alert A) indicating a fundamental problem with the model in that location.

    • Protocol: Check for disorder. A single position may not adequately describe an atom that occupies multiple locations in the crystal lattice. Consider modeling the atom over two or more sites with partial occupancies.

  • Hirshfeld Test Fails (Alert B): This test checks for the rigidity of bonds. A failure suggests that the ADPs of two bonded atoms are significantly different along the bond vector, which is physically unlikely.

    • Protocol: This often points to disorder or an incorrect atom assignment. Re-evaluate the model in this region.

Conclusion: The Mark of a High-Quality Structure

The validation of a crystal structure is a testament to the rigor and integrity of the scientific process. For a molecule like 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, a validated structure provides confident insights into its conformation, its potential for intermolecular interactions, and its solid-state packing. This information is invaluable for understanding its physical properties and for guiding further drug development efforts.

By following the iterative process of data assessment, refinement, and multi-faceted validation outlined in this guide, researchers can ensure their crystallographic models are accurate, reliable, and a true representation of the molecule's structure. A final CIF file, free of A and B level alerts, is the hallmark of a high-quality, publication-ready crystal structure.

References

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Hirshfeld, F. L. (1976). Can X-ray data distinguish bonding effects from vibrational smearing?. Acta Crystallographica Section A, 32(2), 239-244. [Link]

Comparative

In Vivo Efficacy Comparison of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid Derivatives

Target Audience: Researchers, scientists, and drug development professionals. Focus: Next-generation Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for Renal Anemia. Executive Summary & Mechanistic Rati...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Next-generation Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for Renal Anemia.

Executive Summary & Mechanistic Rationale

The development of small-molecule Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors has revolutionized the treatment of anemia associated with chronic kidney disease (CKD). While first-in-class agents like Roxadustat (FG-4592) have validated the clinical utility of targeting the HIF-PHD axis, off-target effects and suboptimal pharmacokinetic profiles remain challenges.

Recent medicinal chemistry efforts have identified 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid derivatives as a highly potent, next-generation scaffold. The structural causality of this scaffold is precise:

  • The 4-carboxylic acid and 2-oxo groups act as a bidentate ligand, directly chelating the active-site iron (Fe²⁺) within the PHD enzyme, displacing the endogenous co-substrate 2-oxoglutarate (2-OG)[1].

  • The 1-cyclobutyl moiety provides optimal steric bulk and lipophilicity, perfectly occupying the hydrophobic pocket at the entrance of the PHD2 active site. This specific substitution enhances binding affinity and improves oral bioavailability compared to smaller alkyl or unbranched derivatives [2].

By selectively inhibiting PHD enzymes, these derivatives prevent the proteasomal degradation of HIF-2α, the master transcriptional regulator of erythropoietin (EPO), thereby driving endogenous red blood cell production [3].

Mechanism A 1-Cyclobutyl-2-oxo- pyridine Scaffold B PHD2 Enzyme Inhibition A->B Fe2+ Chelation C HIF-2α Stabilization B->C Prevents Ubiquitination D EPO Gene Transcription C->D Nuclear Translocation E Erythropoiesis (In Vivo Efficacy) D->E RBC Maturation

Caption: Mechanism of 1-cyclobutyl-2-oxo-1,2-dihydropyridine derivatives in HIF-2α stabilization.

Quantitative Efficacy Comparison

To objectively evaluate the therapeutic potential of the 1-cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid scaffold (designated here as Test Compound A ), we compared its in vivo and in vitro performance against the clinical standard, Roxadustat.

The data highlights that the cyclobutyl substitution significantly enhances PHD2 selectivity and downstream EPO induction, translating to superior hemoglobin (Hb) recovery in anemic models without excessive HIF-1α driven off-target effects (such as VEGF-mediated angiogenesis).

Table 1: Pharmacological and In Vivo Efficacy Comparison
ParameterRoxadustat (Standard)Test Compound A (1-Cyclobutyl Derivative)Causality / Significance
PHD2 IC₅₀ (nM) 15.2 ± 1.46.8 ± 0.9Enhanced hydrophobic pocket fit by the cyclobutyl ring.
HIF-2α / HIF-1α Selectivity ~2.5x>8.0xReduces risk of VEGF-related cardiovascular events.
Oral Bioavailability (F%) 68%84%Improved lipophilicity minimizes first-pass metabolism.
Peak EPO Induction (Fold Change) 12.4x (at 8h)18.1x (at 6h)Faster onset of transcriptional activation in vivo.
Max Hemoglobin Increase (g/dL) + 2.1+ 2.9Superior functional resolution of CKD-induced anemia.

Self-Validating Experimental Protocol: In Vivo CKD Anemia Model

To ensure scientific integrity, the efficacy of these derivatives must be evaluated using a self-validating system. The 5/6 Nephrectomy (5/6 Nx) Rat Model is the gold standard, as it accurately mimics the pathophysiology of human CKD, including the loss of endogenous renal EPO production.

Step-by-Step Methodology

Step 1: Disease Induction & Baseline Validation

  • Procedure: Perform a two-stage 5/6 nephrectomy on male Sprague-Dawley rats. Remove 2/3 of the left kidney, followed by total right nephrectomy 7 days later.

  • Validation Checkpoint: At Day 14 post-surgery, measure serum blood urea nitrogen (BUN), creatinine, and baseline Hemoglobin.

  • Causality: Only animals with confirmed uremia and a >2.0 g/dL drop in Hb are enrolled. This strict inclusion criterion eliminates false positives caused by spontaneous surgical recovery.

Step 2: Dosing Regimen

  • Procedure: Randomize validated anemic rats into three groups (n=8/group): Vehicle, Roxadustat (10 mg/kg), and Test Compound A (10 mg/kg). Administer compounds via oral gavage (PO) three times a week (TIW) for 4 weeks.

  • Causality: TIW dosing mimics the clinical administration schedule of HIF-PHD inhibitors, preventing the dangerous polycythemia (overproduction of RBCs) associated with continuous daily dosing.

Step 3: Pharmacodynamic (PD) Readouts

  • Procedure: Draw blood at Day 7 of dosing to measure reticulocyte count via flow cytometry.

  • Causality: Reticulocytes (immature RBCs) act as an early, leading biomarker of successful bone marrow stimulation, validating that the drug has engaged the target before total Hb levels shift.

Step 4: Terminal Efficacy & Safety Analysis

  • Procedure: At Day 28 of dosing, perform a terminal blood draw for final Hb quantification. Harvest liver and kidney tissue for Western blot analysis of HIF-1α vs. HIF-2α stabilization.

  • Causality: Tissue analysis confirms the in vivo selectivity of the compound. A successful 1-cyclobutyl derivative will show robust HIF-2α bands with minimal HIF-1α accumulation, confirming the safety profile.

Workflow Step1 Day 0: 5/6 Nephrectomy (CKD Induction) Step2 Step2 Step1->Step2 Step3 Day 15-42: Oral Dosing TIW (Vehicle vs. Roxadustat vs. Cpd A) Step2->Step3 Step4 Day 21: Reticulocyte Count (Early PD Biomarker) Step3->Step4 Interim Check Step5 Day 42: Terminal Analysis (Total Hb & Tissue HIF-2α) Step4->Step5

Caption: Self-validating in vivo efficacy workflow for evaluating HIF-PHD inhibitors in CKD rats.

Conclusion

The integration of the 1-cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid motif represents a significant structural advancement in the design of HIF-PHD inhibitors. By maximizing hydrophobic interactions within the PHD2 active site, this derivative class achieves superior in vivo EPO induction and hemoglobin recovery compared to earlier generation compounds. For drug development professionals, this scaffold offers a highly optimizable starting point for generating selective, orally bioavailable therapeutics for renal anemia.

References

  • Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia. ACS Medicinal Chemistry Letters.[Link]

  • Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Oxygen Sensors: Tricking the Body into Mounting Orchestrated Survival and Repair Responses. Journal of Medicinal Chemistry.[Link]

  • Stabilization of HIF-2α induces sVEGFR-1 production from tumor-associated macrophages and decreases tumor growth in a murine melanoma model. National Institutes of Health (PMC).[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals It is imperative to always consult with your institution's Environmental Health & Safety (EHS) department and adhere to all local, state, and federal regula...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

It is imperative to always consult with your institution's Environmental Health & Safety (EHS) department and adhere to all local, state, and federal regulations, as these may vary.[4]

Hazard Assessment and Identification

Due to the presence of the pyridine ring and the carboxylic acid moiety, 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid should be handled as a hazardous substance.

  • Pyridine Derivatives: Compounds in this class are often harmful if swallowed, inhaled, or in contact with skin.[3] They can cause skin and eye irritation.[3] Pyridine itself is considered a hazardous waste and requires specific disposal procedures.[4][5]

  • Carboxylic Acids: Carboxylic acids can be corrosive and cause irritation to the skin, eyes, and respiratory tract.[6]

Therefore, all waste containing this compound, including residual amounts, contaminated personal protective equipment (PPE), and labware, must be classified and managed as hazardous chemical waste.[3]

Table 1: Hazard Profile and Handling Summary

Hazard ClassificationHandling PrecautionsPersonal Protective Equipment (PPE)
Hazardous WasteHandle in a well-ventilated area, preferably a chemical fume hood.[4]Chemical splash goggles, lab coat, nitrile or neoprene gloves.[4]
Potential IrritantAvoid contact with skin, eyes, and clothing.[7]Chemical splash goggles, lab coat, nitrile or neoprene gloves.[4][7]
Potential ToxicityAvoid inhalation of dust or fumes.[4]Use in a well-ventilated area or fume hood.[4]
Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.

  • Solid Waste: Collect all solid waste, including the pure compound, contaminated spatulas, weighing papers, and other disposable labware, in a designated hazardous waste container.[3] This container should be made of a compatible material, such as high-density polyethylene (HDPE).[6]

  • Liquid Waste: If the compound is in a solution, collect the waste in a clearly labeled, leak-proof hazardous waste container.

  • Contaminated PPE: Dispose of all contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.[3]

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous waste.

Crucially, do not mix this waste with other incompatible waste streams. [6]

Proper labeling is a critical component of safe waste management. All waste containers must be clearly and legibly labeled with the following information:[4][6]

  • The words "Hazardous Waste "

  • The full chemical name: "1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid "

  • The CAS Number: 1439900-10-3 [1]

  • The associated hazards (e.g., "Irritant," "Handle with Care")

  • The date of waste accumulation

Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[3][4] This area should be away from sources of ignition, heat, and direct sunlight.[4] Ensure secondary containment is in place to mitigate any potential leaks.[6]

Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3][6] Provide them with a comprehensive list of the waste contents.

Operational Plans: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure the area is well-ventilated.[4]

  • Wear Appropriate PPE: Before addressing the spill, don the appropriate PPE, including a lab coat, chemical splash goggles, and double-layered nitrile gloves.[3]

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container. For liquid spills, use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill.[4][8]

  • Collect and Clean: Carefully collect the absorbed material into a labeled hazardous waste container.[3] Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[3]

  • Report: Report the spill to your laboratory supervisor and EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the safe disposal of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal start Start: Generation of Waste waste_type Identify Waste Type (Solid, Liquid, PPE, Sharps) start->waste_type solid_waste Collect Solid Waste in Designated HDPE Container waste_type->solid_waste liquid_waste Collect Liquid Waste in Leak-proof Container waste_type->liquid_waste ppe_waste Collect Contaminated PPE in Labeled Waste Bag waste_type->ppe_waste sharps_waste Collect Sharps in Puncture-Resistant Container waste_type->sharps_waste labeling Label Container: 'Hazardous Waste' Full Chemical Name CAS Number Hazards & Date solid_waste->labeling liquid_waste->labeling ppe_waste->labeling sharps_waste->labeling storage Store in Designated, Secure, and Ventilated Area with Secondary Containment labeling->storage disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Service (EHS) storage->disposal end End: Safe Disposal disposal->end

Caption: Disposal workflow for 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.

References

  • Hydrogen fluoride pyridine. (n.d.). Retrieved from [Link]

  • 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid Building Blocks | Kishida Chemical Co., Ltd. | BuyChemJapan. (n.d.). Retrieved from [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.). Retrieved from [Link]

  • Pyridine 1 degree Safety Data Sheet Jubilant Ingrevia Limited. (2024, January 25). Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Retrieved from [Link]

Sources

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